ONC1-13B
Descripción
Propiedades
IUPAC Name |
4-[(5R)-3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl]-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O3S/c1-28-18(31)15-5-4-14(9-17(15)23)30-20(34)29(19(32)21(30)6-7-33-11-21)13-3-2-12(10-27)16(8-13)22(24,25)26/h2-5,8-9H,6-7,11H2,1H3,(H,28,31)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPJFTYJCXESR-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)[C@]23CCOC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351185-54-0 | |
| Record name | ONC1-13B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351185540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONC1-13B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFG7JWH6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ONC1-13B: A Technical Whitepaper on its Androgen Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC1-13B is a novel, nonsteroidal antiandrogen agent demonstrating high-affinity binding to the androgen receptor (AR). This document provides an in-depth technical overview of the binding characteristics and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics for prostate cancer and other androgen-driven diseases. This whitepaper details the quantitative binding affinity of this compound in comparison to other known AR inhibitors, outlines the experimental methodologies used for its characterization, and visualizes its role in the androgen receptor signaling pathway.
Introduction
The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the progression of prostate cancer.[1] Upon binding to androgens, such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, leading to their transcription and promoting tumor growth.[1] this compound is an antagonist of the androgen receptor, functioning through a mechanism similar to second-generation antiandrogens like MDV3100 (Enzalutamide) and ARN-509 (Apalutamide).[1] It effectively curtails the DHT-stimulated expression of prostate-specific antigen (PSA) and inhibits the proliferation of prostate cancer cells.[2] Preclinical studies have shown that this compound prevents the binding of androgens to the AR's ligand-binding domain, hinders androgen-stimulated AR nuclear translocation, and disrupts the formation of the coactivator complex.[3]
Quantitative Androgen Receptor Binding Affinity
The binding affinity of this compound for the androgen receptor has been quantified and compared with other significant antiandrogen compounds. The data, summarized in the tables below, highlight the potency of this compound.
Table 1: Inhibition of DHT-induced PSA Expression in LNCaP Cells
| Compound | Kᵢ (nM) |
| This compound | 20.0 ± 5.5 |
| MDV3100 | 30.8 ± 7.7 |
| ARN-509 | 38.4 |
Data represents the mean ± SEM from five replicate experiments (except for ARN-509).[4]
Table 2: Inhibition of LNCaP Cell Proliferation
| Compound | IC₅₀ (nM) |
| This compound | 30 |
| MDV3100 | 148 |
| ARN-509 | 240 |
IC₅₀ values were determined after 5 days of treatment in the presence of 1nM DHT.[4]
Table 3: Competitive Binding Assay against AR Ligand (Fluormone™)
| Compound | IC₅₀ (µM) |
| DHT | 0.019 |
| This compound | 7.9 |
| MDV3100 | 16.3 |
Assay performed using the PolarScreen™ Androgen Receptor Competitor Assay.[4]
Table 4: Inhibition of Androgen-Stimulated AR Nuclear Translocation
| Compound | IC₅₀ (µM) |
| This compound | 3.3 |
| MDV3100 | 2.2 |
| Bicalutamide | 2.0 |
Assay performed using the PathHunter® NHR assay with 6α-Fluorotestosterone as the agonist.[4]
Mechanism of Action: Signaling Pathway
This compound exerts its antagonistic effects by disrupting key steps in the androgen receptor signaling cascade. The diagram below illustrates the canonical AR signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Ligand Binding Assay (PolarScreen™ Androgen Receptor Competitor Assay)
This assay determines the relative in vitro binding affinity of a test compound to the rat androgen receptor ligand-binding domain (LBD).
Protocol Details:
-
Compound Preparation: Stock solutions of this compound, MDV3100, and DHT were prepared in dimethylsulfoxide (DMSO). Serial dilutions were then made to achieve the final desired concentrations for the assay.
-
Assay Reaction: The assay was performed in duplicates for each concentration. The test compounds were incubated with the rat AR-LBD and a fluorescently labeled androgen (Fluormone™ AL Green).
-
Detection: The binding of the fluorescent ligand to the AR-LBD results in a high fluorescence polarization value. Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Data Analysis: The IC₅₀ values were determined by plotting the percentage of inhibition against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve using GraphPad Prism.[4]
AR Nuclear Translocation Assay (PathHunter® NHR Assay)
This cell-based assay quantifies the inhibition of androgen-stimulated nuclear translocation of the androgen receptor.
Protocol Details:
-
Cell Culture: PathHunter® NHR cells, which are engineered to express a ProLabel™-tagged AR, were cultured according to the manufacturer's instructions.
-
Assay Procedure: Cells were pre-incubated with the test compounds before being stimulated with 6α-Fluorotestosterone at its EC₈₀ concentration (7.5nM).[4]
-
Detection: Upon AR translocation to the nucleus, the ProLabel™ tag complements with an enzyme acceptor, forming a functional β-galactosidase. The activity of this enzyme is measured by a chemiluminescent substrate.
-
Data Analysis: The percentage of inhibition of androgen-stimulated nuclear translocation was normalized to the maximal response (agonist alone) and minimal response (vehicle). IC₅₀ values were calculated from the resulting dose-response curves.[4]
AR Coactivator Recruitment Assay (LanthaScreen™ TR-FRET)
This assay measures the ability of a compound to inhibit the ligand-dependent recruitment of a coactivator peptide to the AR-LBD.
Protocol Details:
-
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled antibody binds to the GST-tagged AR-LBD (donor), and a fluorescein-labeled coactivator peptide (acceptor) is recruited to the AR-LBD in the presence of an agonist.
-
Assay Procedure: The assay was performed in antagonist mode. The AR-LBD was incubated with the test compounds in the presence of an agonist. Subsequently, the fluorescein-coactivator peptide and terbium-anti-GST antibody mixture was added.
-
Detection: When the coactivator peptide is recruited to the AR-LBD, the donor and acceptor fluorophores are brought into proximity, resulting in a high TR-FRET signal. An antagonist will disrupt this interaction, leading to a decrease in the TR-FRET signal.
-
Data Analysis: The TR-FRET ratio (520 nm/495 nm) was calculated, and IC₅₀ values were determined from the dose-response curves.[4]
Clinical Development Status
As of the latest available information, this compound was approved for Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with metastatic castration-resistant prostate cancer (mCRPC).[3] Further information on the outcomes of these trials is not publicly available at the time of this writing.
Conclusion
This compound is a potent androgen receptor antagonist with a high binding affinity and a multi-faceted mechanism of action that includes inhibiting ligand binding, nuclear translocation, and coactivator recruitment. The preclinical data strongly support its potential as a therapeutic agent for prostate cancer. The detailed experimental protocols provided herein offer a framework for further investigation and comparative studies of novel antiandrogen compounds.
References
The Discovery and Synthesis of ONC1-13B: A Novel Antiandrogen for Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ONC1-13B is a novel, nonsteroidal antiandrogen that has demonstrated significant potential in preclinical models of prostate cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the development of next-generation androgen receptor (AR) targeted therapies. This document details the compound's potent inhibition of AR signaling, its favorable pharmacokinetic profile, and its superior safety profile compared to other antiandrogens.[2][4] All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Prostate cancer is a leading cause of cancer-related death in men worldwide.[4] The growth and progression of prostate cancer are heavily reliant on the androgen receptor (AR) signaling pathway.[4] While first-generation antiandrogens have been a cornerstone of treatment, the emergence of resistance, often driven by AR mutations or overexpression, has necessitated the development of more potent and effective therapies.[2][3] this compound, a second-generation nonsteroidal antiandrogen, was developed to address these challenges.[5] Its mechanism of action is similar to that of enzalutamide (formerly MDV3100), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[1][5] Preclinical studies have shown that this compound exhibits potent in vitro and in vivo activity, comparable or even superior to existing therapies, along with a more favorable safety profile, including a lower risk of seizures and drug-drug interactions.[2][4]
Discovery and Synthesis of this compound
This compound, with the chemical name 4-[(R)-3-(4-Cyano-3-trifluoromethyl-phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diaza-spiro[4.4]non-1-yl]-2-fluoro-N-methyl-benzamide, was synthesized at the Chemical Diversity Research Institute.[1][2] While the specific, detailed synthetic route for this compound is not publicly disclosed, a plausible synthesis can be postulated based on established methods for the creation of similar spiro-thiohydantoin structures.
Postulated Synthetic Pathway
The synthesis of the spiro-thiohydantoin core of this compound likely involves a multi-step process. A potential approach could be the reaction of a cyclic ketone with an alkali metal cyanide and an ammonium salt to form an aminonitrile. This intermediate can then be reacted with an isothiocyanate to form a thiourea derivative, which subsequently undergoes cyclization to yield the spiro-thiohydantoin ring system. The various substituents would be introduced through precursor materials or subsequent modification steps.
Below is a logical workflow for a potential synthetic approach.
Mechanism of Action
This compound functions as a potent antagonist of the androgen receptor.[1] Its mechanism involves a multi-faceted approach to disrupt AR signaling, a critical pathway for prostate cancer cell proliferation.[2][5]
The key steps in the mechanism of action are:
-
Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT).[1]
-
Prevention of AR Nuclear Translocation: By binding to the AR, this compound inhibits the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[1][5]
-
Inhibition of Coactivator Complex Formation: Even if some AR molecules were to translocate to the nucleus, this compound disrupts the interaction between the AR and essential coactivator proteins, which are necessary for the initiation of gene transcription.[1][5]
The following diagram illustrates the signaling pathway inhibited by this compound.
References
- 1. Facile regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins via reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
The Preclinical Profile of ONC1-13B: A Novel Androgen Receptor Antagonist
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics for Researchers, Scientists, and Drug Development Professionals
Introduction
ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen that has demonstrated significant potential in preclinical models of prostate cancer.[1] As an antagonist of the androgen receptor (AR), this compound targets a key driver of prostate cancer growth and progression.[1][2] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical data. It is intended to serve as a technical resource for researchers and drug development professionals investigating new therapeutic strategies for androgen-dependent malignancies.
Pharmacodynamics: Mechanism of Action and In Vitro Activity
This compound functions as a direct antagonist of the androgen receptor.[1] Its mechanism of action is similar to other next-generation antiandrogens like MDV3100 (Enzalutamide) and ARN-509.[1][2] The key pharmacodynamic effects of this compound include:
-
Inhibition of Androgen Binding: this compound prevents the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the androgen receptor.[1][3]
-
Impairment of AR Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[1][3]
-
Blockade of Coactivator Complex Formation: Nuclear AR requires the recruitment of coactivator proteins to initiate the transcription of target genes. This compound prevents the formation of this critical coactivator complex.[1][3]
-
Suppression of Androgen-Dependent Gene Expression: The culmination of these actions is the potent inhibition of androgen-dependent gene transcription, most notably the suppression of Prostate-Specific Antigen (PSA) expression.[1][3]
The in vitro potency of this compound has been evaluated in various assays, demonstrating its efficacy in comparison to other known antiandrogens.
Table 1: In Vitro Pharmacodynamic Profile of this compound
| Parameter | Cell Line / Assay System | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide |
| Ki (DHT-induced PSA expression) | LNCaP | 20.0 ± 5.5 nM[3] | 30.8 ± 7.7 nM[3] | 38.4 nM[3] | 190 nM[4] |
| IC50 (LNCaP Cell Viability) | LNCaP | 30 nM[3] | 148 nM[3] | 240 nM[3] | Not Reported |
| IC50 (AR Nuclear Translocation) | PathHunter® NHR NT | 3.3 µM[3] | 2.2 µM[3] | Not Reported | 2.0 µM[3] |
| IC50 (Competitive Binding vs AR Ligand) | PolarScreen™ Assay | 7.9 µM[3] | 16.3 µM[3] | Not Reported | Not Reported |
Pharmacokinetics: Absorption, Distribution, and Metabolism
The pharmacokinetic properties of this compound have been characterized in several preclinical species, indicating favorable absorption and distribution characteristics that support oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats (n=3)
| Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (F%) |
| Single IV | 2 mg/kg | - | - | 1340 | 1.8 | - |
| Single Oral | 10 mg/kg | 1150 | 4.0 | 13400 | 4.9 | 100%[3] |
| Multiple Oral (14 days) | 10 mg/kg/day | 1290 | 4.0 | 16100 | 5.2 | - |
Data compiled from a preclinical study.[4][5]
In rats, this compound demonstrates complete oral bioavailability (100%).[3] Following repeated oral administration, the concentration of this compound increases in a dose-proportional manner.[3] In dogs, this compound is slowly absorbed and eliminated, with plasma concentrations increasing after a single administration, suggesting a long half-life.[3] Steady-state concentrations in dogs were reached after 10 administrations.[3]
An important aspect of the pharmacokinetic profile of this compound is its distribution to the brain and its potential for drug-drug interactions. Preclinical studies have shown that the distribution of this compound to the brain is lower than that of MDV3100 and ARN-509, which may translate to a reduced risk of GABA-related seizures.[1] Furthermore, this compound has been shown to be a significantly weaker inducer of CYP3A enzymes in vitro compared to MDV3100 and ARN-509, suggesting a lower potential for drug-drug interactions with CYP3A substrates.[1]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in a xenograft model of prostate cancer using LNCaP-Z2 cells in male immunodeficient mice.[1][4] In these studies, oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth and a corresponding decrease in serum PSA levels.[1][4] The in vivo efficacy of this compound was found to be comparable, and in some cases superior, to MDV3100 at similar doses when calculated per unit of plasma concentration.[1][2] Notably, at a dose of 20 mg/kg administered twice daily, this compound induced tumor regression in 50% of the treated animals.[4]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of this compound.
In Vitro Assays
-
Cell Culture: Human prostate cancer LNCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin. For experiments, cells were often cultured in medium with charcoal-stripped serum (CSS) to reduce background androgen levels.[1][4]
-
PSA Expression Assay: LNCaP cells were cultured in CSS medium for 3 days and then treated with various concentrations of this compound or comparator compounds in the presence of 1 nM DHT. After 24 hours, the concentration of PSA in the culture medium was measured, typically by ELISA.[3][4]
-
Cell Proliferation Assay: Following a similar 3-day culture in CSS medium, LNCaP cells were treated with test compounds and 1 nM DHT for 5 days. Cell viability was then assessed using a luminescent cell viability assay, such as CellTiter-Glo.[1][4]
-
AR Nuclear Translocation Assay: The PathHunter® NHR NT assay was used to quantify the inhibition of androgen-stimulated AR nuclear translocation. Cells were pre-incubated with test compounds before being stimulated with an androgen. The percentage of inhibition was then determined.[3]
-
Ligand Binding Assays: The relative in vitro binding affinity of this compound to the AR ligand-binding domain was determined using competitive binding assays, such as the PolarScreen™ Androgen Receptor Competitor Assay.[1][4] The LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay was used to assess the effect of the compounds on ligand-dependent coactivator recruitment.[1][4]
-
CYP3A Induction Assay: The potential of this compound to induce CYP3A enzymes was evaluated in human hepatocytes and compared to known inducers like MDV3100.[4]
In Vivo Studies
-
Pharmacokinetic Analysis: this compound was administered to rats intravenously or orally. Blood samples were collected at various time points, and the plasma concentrations of this compound were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[3]
-
LNCaP Xenograft Model: Male immunodeficient mice were subcutaneously inoculated with LNCaP-Z2 cells.[4][6][7] Once tumors reached a specified size, mice were randomized into treatment groups and received daily oral doses of vehicle, this compound, MDV3100, or Bicalutamide for 21 days.[1][4] Tumor volume and mouse body weight were monitored throughout the study.[4] At the end of the treatment period, blood samples were collected to measure PSA levels and drug concentrations.[1][4]
-
Pharmacodynamic Studies in Rats: To assess the antiandrogenic activity in vivo, male rats were treated with oral doses of this compound for 14 days. On day 15, the animals were euthanized, and the weights of androgen-dependent organs such as the prostate, epididymis, and seminal vesicles were recorded.[1][4]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism and experimental evaluation of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Caption: Experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising novel antiandrogen with a well-defined mechanism of action. It demonstrates potent in vitro activity against prostate cancer cells and significant in vivo efficacy in xenograft models.[1][4] Its pharmacokinetic profile, characterized by high oral bioavailability and a potentially favorable safety profile with respect to CNS effects and drug-drug interactions, makes it an attractive candidate for further clinical development.[1][3] The data presented in this guide provide a solid foundation for researchers and clinicians interested in the therapeutic potential of this compound for the treatment of prostate cancer and other androgen-driven diseases.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Efficacy of ONC201 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for ONC201, a first-in-class imipridone, in various breast cancer models. ONC201 has demonstrated a multifaceted mechanism of action, exhibiting both anti-proliferative and pro-apoptotic effects across a spectrum of breast cancer subtypes, including the aggressive triple-negative breast cancer (TNBC). This document consolidates key findings on its efficacy, mechanism of action, and the experimental protocols utilized in its preclinical evaluation.
Core Mechanism of Action: A Dual Assault on Cancer Cells
ONC201's anti-cancer activity stems from two primary, interconnected pathways: the induction of the integrated stress response (ISR) leading to TRAIL-mediated apoptosis, and the disruption of mitochondrial function.
Initially, ONC201 was identified as an inducer of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, DR5.[1][2] This is achieved through the dual inhibition of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor Foxo3a, which in turn upregulates TRAIL gene transcription.[3] Concurrently, ONC201 activates a PERK-independent integrated stress response, further increasing the expression of DR5.[2]
However, a significant body of evidence now points to a TRAIL-independent mechanism involving direct targeting of mitochondria.[3][4] ONC201 has been shown to induce mitochondrial structural damage, impair mitochondrial respiration, and decrease mitochondrial DNA content.[3][4] This leads to a depletion of cellular ATP, which is enhanced in the absence of glucose, suggesting a reliance on oxidative phosphorylation makes cancer cells more susceptible to ONC201.[3][4] The resulting cell death is characterized by membrane ballooning and rupture, a morphology distinct from classical apoptosis.[3][4]
Preclinical Efficacy Across Breast Cancer Subtypes
ONC201 has demonstrated efficacy in a broad range of breast cancer cell lines, including those resistant to conventional therapies like paclitaxel and those with BRCA1 deficiencies.[1] Its effects are heterogeneous, inducing apoptosis in some cell lines and cytostatic, anti-proliferative effects in others.[5][6]
In Vitro Cytotoxicity
The growth inhibitory (GI50) values for ONC201 are consistently in the low micromolar range across various breast cancer subtypes, concentrations that are considered physiologically achievable based on human pharmacokinetic data.[1]
| Cell Line | Breast Cancer Subtype | GI50 (µM) | Primary Effect | Reference |
| MDA-MB-468 | TNBC | ~2.5 | Pro-apoptotic (TRAIL-dependent) | Ralff et al., Mol Cancer Ther, 2017[2] |
| MDA-MB-231 | TNBC | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |
| HS578T | TNBC | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |
| BT-549 | TNBC | >10 | Less Sensitive | Ralff et al., Mol Cancer Ther, 2017[2] |
| T47D | ER+, PR+, HER2- | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[2] |
| ZR-75-1 | ER+, PR+, HER2- | ~5 | Anti-proliferative | Ralff et al., Mol Cancer Ther, 2017[5] |
| SKBR3 | HER2+ | ~5 | Anti-proliferative with some PARP cleavage | Ralff et al., Mol Cancer Ther, 2017[2] |
| MCF7 | ER+, PR+, HER2- | ~5 | Anti-proliferative with some PARP cleavage | Ralff et al., Mol Cancer Ther, 2017[2] |
In Vivo Tumor Growth Inhibition
In a xenograft model using the MDA-MB-468 TNBC cell line, ONC201 demonstrated significant anti-tumor effects.[2]
| Model System | Treatment Regimen | Result | Reference |
| MDA-MB-468 Xenograft | 100 mg/kg ONC201, oral gavage, twice weekly for 4 weeks | Statistically significant reduction in tumor growth | Ralff et al., Mol Cancer Ther, 2017[2] |
Signaling Pathways and Experimental Workflows
To visualize the complex mechanisms and experimental approaches, the following diagrams are provided.
Caption: ONC201 TRAIL-Dependent Apoptotic Pathway.
Caption: ONC201 Mitochondrial Disruption Pathway.
Caption: Preclinical Evaluation Workflow for ONC201.
Detailed Experimental Protocols
A summary of the key experimental methodologies used in the preclinical assessment of ONC201 is provided below.
Cell Viability Assays
-
Principle: To determine the concentration of ONC201 that inhibits cell growth by 50% (GI50).
-
Protocol Outline:
-
Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of ONC201 concentrations (typically from 0.1 to 20 µM) for 72 hours.
-
Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Data is normalized to vehicle-treated controls, and GI50 values are calculated using non-linear regression analysis.
-
Western Blotting
-
Principle: To detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protocol Outline:
-
Cells are treated with ONC201 at specified concentrations and time points.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., PARP, cleaved caspase-8, cyclin D1, pRb) overnight at 4°C.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Principle: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
Protocol Outline:
-
Apoptosis (Annexin V/PI Staining):
-
Cells are treated with ONC201 for the desired duration.
-
Both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added.
-
After incubation in the dark, cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
-
Cell Cycle (Propidium Iodide Staining):
-
Treated cells are harvested and fixed in ice-cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A.
-
Cells are stained with propidium iodide.
-
DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of ONC201 in a living organism.
-
Protocol Outline:
-
Female athymic nude mice (4-6 weeks old) are used.
-
A suspension of human breast cancer cells (e.g., 5 x 10^6 MDA-MB-468 cells) in Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
ONC201 is administered by oral gavage at a specified dose and schedule (e.g., 100 mg/kg, twice weekly).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting.
-
Conclusion
The preclinical data for ONC201 in breast cancer models reveals a promising therapeutic agent with a unique dual mechanism of action that is effective across a range of subtypes, including those with high unmet medical need. Its ability to induce both TRAIL-dependent apoptosis and mitochondrial disruption provides a strong rationale for its continued clinical development as a monotherapy and in combination with other anti-cancer agents for the treatment of breast cancer. Further research is warranted to identify predictive biomarkers of response and to optimize combination strategies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ONC201 demonstrates anti-tumor effects in both triple negative and non-triple negative breast cancers through TRAIL-dependent and TRAIL-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactjournals.com [impactjournals.com]
- 6. oncotarget.org [oncotarget.org]
Early Preclinical Research on ONC1-13B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the early preclinical research on ONC1-13B, a novel nonsteroidal antiandrogen. The data and methodologies presented are primarily derived from the seminal preclinical study by Ivachtchenko et al. (2014), which established the compound's foundational antiandrogenic profile.
Executive Summary
This compound is a potent antagonist of the androgen receptor (AR) that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer.[1][2][3] Its mechanism of action is analogous to second-generation antiandrogens like MDV3100 (enzalutamide) and ARN-509, involving the inhibition of androgen binding, subsequent AR nuclear translocation, and the formation of the coactivator complex.[1][2][3][4] Early research indicates that this compound exhibits comparable or even superior in vivo efficacy to MDV3100, with a potentially advantageous safety profile, including lower brain distribution and reduced induction of CYP3A enzymes.[1][2][3]
Core Mechanism of Action: Androgen Receptor Antagonism
This compound functions as a direct competitive antagonist of the androgen receptor.[1][5] In a normal physiological state, androgens such as dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of target genes like Prostate-Specific Antigen (PSA), which drive prostate cancer cell growth and survival.
This compound disrupts this pathway at multiple key steps:
-
Inhibition of Androgen Binding: It competitively binds to the ligand-binding domain of the AR, preventing androgens from docking.[1][2][3]
-
Impairment of Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated nuclear translocation of the receptor.[1][2][3]
-
Blockade of Coactivator Complex Formation: The binding of this compound to the AR induces a conformational change that prevents the recruitment of essential coactivators for gene transcription.[1][2][3]
The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by this compound.
Quantitative In Vitro Efficacy
The antiandrogenic activity of this compound has been quantified through various in vitro assays, with direct comparisons to other known antiandrogens.
Inhibition of DHT-Induced PSA Expression
This compound demonstrated potent inhibition of DHT-stimulated PSA expression in LNCaP prostate cancer cells.[2] The inhibitory constant (Ki) was found to be lower than that of MDV3100 and ARN-509, indicating a higher potency in this cellular assay.[2]
| Compound | Ki (nM) for DHT-Induced PSA Expression Inhibition[2] |
| This compound | 20.0 |
| MDV3100 | 30.8 |
| ARN-509 | 38.4 |
| Bicalutamide | 190 |
Inhibition of AR Nuclear Translocation
The ability of this compound to prevent the translocation of the androgen receptor to the nucleus was assessed using the PathHunter® NHR assay.[3]
| Compound | IC50 (µM) for AR Nuclear Translocation Inhibition[3] |
| This compound | 3.3 |
| MDV3100 | 2.2 |
| Bicalutamide | 2.0 |
Quantitative In Vivo Efficacy
The anti-tumor effects of this compound were evaluated in a xenograft model of prostate cancer.
Inhibition of Tumor Growth in LNCaP-Z2 Xenograft Model
Male immunodeficient mice with established LNCaP-Z2 tumors were treated orally for 21 days.[2][4] this compound demonstrated significant, dose-dependent inhibition of tumor growth, with efficacy comparable or superior to MDV3100 at the tested doses.[1][2] Notably, twice-daily administration of this compound resulted in the highest antitumor efficacy, with tumor regression observed in 50% of the animals in that group.[4]
| Treatment Group (Oral, 21 days) | Mean Tumor Volume Change (%) |
| Vehicle | ~ +250 |
| This compound (20 mg/kg, once daily) | ~ +50 |
| This compound (50 mg/kg, once daily) | ~ -25 |
| This compound (20 mg/kg, twice daily) | ~ -50 |
| MDV3100 (10 mg/kg, once daily) | ~ -25 |
| Bicalutamide (50 mg/kg, once daily) | ~ +150 |
Note: Approximate values are inferred from graphical data presented in Ivachtchenko et al., 2014.
Safety and Pharmacokinetic Profile
Brain Distribution
This compound exhibited lower distribution to the brain compared to MDV3100 and ARN-509, suggesting a reduced risk for GABA-related seizure development.[1][2][3]
CYP3A Induction
In vitro studies showed that this compound is a significantly weaker inducer of CYP3A activity compared to MDV3100 and ARN-509.[1][2][3] This suggests a lower potential for drug-drug interactions with therapies that are substrates of CYP3A.[1][2]
Detailed Experimental Protocols
In Vitro PSA Expression and Cell Proliferation Assay
This workflow outlines the key steps in determining the effect of this compound on DHT-induced PSA expression and cell viability.
Methodology:
-
Cell Line: LNCaP human prostate adenocarcinoma cells were used.[2]
-
Culture Conditions: Cells were propagated in RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 3 days to deprive them of androgens.[3]
-
Treatment: Cells were treated with varying concentrations of this compound (or other test compounds) in the presence of 1 nM 5-α-dihydrotestosterone (DHT).[2]
-
PSA Measurement: After 24 hours of incubation, the culture medium was collected, and the concentration of PSA was measured using an ELISA kit.[3]
-
Cell Viability: For proliferation assays, cells were incubated for 5 days, after which cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[3]
In Vivo Xenograft Study
This diagram outlines the workflow for assessing the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Male CB17-SCID immunodeficient mice were used.[2]
-
Tumor Implantation: LNCaP-Z2 prostate cancer cells were implanted subcutaneously.[2]
-
Treatment Regimen: Once tumors reached a specified volume, mice were treated orally for 21 days with either a vehicle control, this compound (at various doses and schedules), MDV3100, or Bicalutamide.[2][4]
-
Proliferation Marker: Excised tumors were analyzed for the proliferation marker Ki67 via staining to assess the in vivo inhibition of cancer cell proliferation.[2][4]
Conclusion
The early preclinical data for this compound establish it as a potent and effective antiandrogen with a clear mechanism of action targeting the androgen receptor signaling pathway.[1][2] Its in vitro potency in inhibiting PSA expression and in vivo efficacy in a prostate cancer xenograft model are comparable or superior to other advanced antiandrogens.[1][2][4] Furthermore, its favorable safety profile concerning brain distribution and CYP3A induction suggests potential advantages in a clinical setting.[1][2][3] This foundational research provides a strong rationale for the continued development of this compound as a therapeutic agent for androgen-dependent malignancies.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 5. medchemexpress.com [medchemexpress.com]
ONC1-13B: A Novel Androgen Receptor Antagonist for Androgen-Dependent Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ONC1-13B is a synthetic, nonsteroidal small molecule that functions as a potent antagonist of the Androgen Receptor (AR).[1] Developed as a potential therapeutic for castration-resistant prostate cancer (CRPC), its mechanism of action is analogous to second-generation antiandrogens like enzalutamide (MDV3100) and apalutamide (ARN-509).[2] Preclinical studies have demonstrated that this compound effectively binds to the AR, prevents its nuclear translocation, and consequently inhibits the transcription of androgen-dependent genes, leading to a reduction in prostate cancer cell proliferation.[1][3] This technical guide provides a comprehensive overview of the core preclinical data on this compound, detailed experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the androgen receptor signaling cascade at multiple key junctures.[1][3] As a competitive antagonist, it binds directly to the ligand-binding domain (LBD) of the AR.[1] This binding event has three primary consequences:
-
Inhibition of Androgen Binding: this compound directly competes with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the AR.[1][3]
-
Impairment of AR Nuclear Translocation: The binding of this compound to the AR induces a conformational change that prevents the receptor's translocation from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[1][3]
-
Blockade of Coactivator Complex Formation: By preventing nuclear localization and inducing an antagonistic conformation, this compound inhibits the recruitment of coactivator proteins necessary for the initiation of transcription at androgen response elements (AREs) on target genes.[1][3]
The culmination of these actions is the potent and full inhibition of androgen-dependent gene expression.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound in the Androgen Receptor Signaling Pathway.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro assays, primarily using the LNCaP human prostate cancer cell line. The data consistently demonstrates its potent inhibitory effects on AR signaling and cell growth, often exceeding or comparable to other well-known antiandrogens.
Table 1: In Vitro Inhibition of DHT-Induced PSA Expression
| Compound | Ki (nM) for PSA Expression Inhibition |
| This compound | 20.0 ± 5.5 |
| MDV3100 (Enzalutamide) | 30.8 ± 7.7 |
| ARN-509 (Apalutamide) | 38.4 |
| Bicalutamide | 190 |
| Data from five replicate experiments, presented as mean ± SEM where available.[1] |
Table 2: In Vitro Inhibition of DHT-Induced LNCaP Cell Proliferation
| Compound | IC50 (nM) for Cell Proliferation |
| This compound | 30 |
| MDV3100 (Enzalutamide) | 148 |
| ARN-509 (Apalutamide) | 240 |
| Data derived from a 5-day cell viability assay.[1] |
Table 3: Competitive Binding and AR Nuclear Translocation Inhibition
| Assay | Compound | IC50 (µM) |
| Competitive Binding vs. Fluorescent Ligand | This compound | 7.9 |
| MDV3100 (Enzalutamide) | 16.3 | |
| DHT | 0.019 | |
| AR Nuclear Translocation Inhibition | This compound | 3.3 |
| MDV3100 (Enzalutamide) | 2.2 | |
| Bicalutamide | 2.0 | |
| Competitive binding was assessed using the PolarScreen™ Androgen Receptor Competitor Assay.[1] AR nuclear translocation was measured using the PathHunter® NHR Assay.[3] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
Cell Culture and Treatments
-
Cell Line: LNCaP (ATCC, cat.#CRL-1740) androgen-sensitive human prostate adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Hormone Deprivation: For experiments assessing androgen-dependent gene expression, cells were cultured in RPMI-1640 containing 5% charcoal-stripped serum (CSS) for 3 days prior to treatment to deplete endogenous androgens.
-
Compound Treatment: this compound and other antiandrogens were dissolved in DMSO to create stock solutions. For experiments, compounds were added to the culture medium in the presence of 1 nM 5-α-dihydrotestosterone (DHT) to stimulate the AR pathway.
PSA Expression Assay
-
Objective: To quantify the inhibition of androgen-induced expression of Prostate-Specific Antigen (PSA), a key AR target gene.
-
Protocol:
-
LNCaP cells are seeded in appropriate culture plates and subjected to hormone deprivation for 3 days.
-
The medium is replaced with fresh medium containing 5% CSS, 1 nM DHT, and varying concentrations of the test compounds (e.g., this compound).
-
After 24 hours of incubation, the culture medium is collected.
-
The concentration of secreted PSA in the medium is measured using a commercially available PSA ELISA kit, following the manufacturer's instructions.
-
Data is normalized to the vehicle control (DMSO) to determine the percentage of inhibition. Ki values are calculated from the dose-response curves.
-
Cell Proliferation (Viability) Assay
-
Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
-
Protocol:
-
LNCaP cells are seeded, hormone-deprived for 3 days, and then treated with 1 nM DHT and test compounds.
-
The cells are incubated for 5 days.
-
The number of viable cells is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
IC50 values are calculated from the dose-response curves, representing the concentration of the compound that inhibits cell proliferation by 50%.
-
AR Nuclear Translocation Assay (PathHunter® NHR Assay)
-
Objective: To measure the extent to which this compound inhibits the ligand-induced translocation of the AR from the cytoplasm to the nucleus.
-
Principle: This assay utilizes Enzyme Fragment Complementation (EFC). The AR is tagged with a small enzyme fragment (ProLabel™), and a larger, inactive enzyme fragment (Enzyme Acceptor) is localized in the nucleus. When the tagged AR translocates to the nucleus, the fragments combine to form an active β-galactosidase enzyme, which generates a chemiluminescent signal upon substrate addition.
-
Protocol:
-
PathHunter® NHR cells, which are engineered to express the tagged AR, are plated in a 384-well plate.
-
Cells are pre-incubated with this compound or other test compounds.
-
An AR agonist (e.g., 6α-Fluorotestosterone at an EC80 concentration of 7.5 nM) is added to stimulate AR translocation.
-
After an incubation period, the detection reagent containing the chemiluminescent substrate is added.
-
The plate is incubated at room temperature for 60 minutes, and the chemiluminescent signal is read on a plate reader.
-
The percentage of inhibition is calculated relative to the maximal and minimal responses.
-
Competitive Binding Assays
-
Objective: To determine the ability of this compound to directly compete with an androgen ligand for binding to the AR LBD.
-
Assays Used:
-
PolarScreen™ Androgen Receptor Competitor Assay: This is a fluorescence polarization-based assay. A fluorescently labeled androgen (Fluormone™) binds to the purified AR LBD, resulting in a high polarization value. Competitor compounds displace the fluorescent ligand, causing it to tumble more freely in solution and leading to a decrease in polarization.
-
LanthaScreen™ TR-FRET Androgen Receptor Coactivator Assay: This assay measures the recruitment of a coactivator peptide to the AR LBD. In antagonist mode, the assay measures the ability of a compound to displace a known agonist and prevent coactivator recruitment, resulting in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Experimental Workflow Diagram
Caption: Workflow for the preclinical evaluation of this compound.
Potential for Further Development and Clinical Status
Preclinical data positioned this compound as a promising candidate for the treatment of prostate cancer.[4] Notably, it demonstrated lower distribution to the brain in animal models compared to MDV3100 and ARN-509, suggesting a potentially reduced risk of seizure-related side effects.[1] Additionally, it showed significantly lower induction of CYP3A enzymes in vitro, indicating a lower potential for drug-drug interactions.[1]
A Phase I clinical trial for this compound in patients with metastatic castration-resistant prostate cancer was announced in 2014 to evaluate its safety, tolerability, and pharmacokinetics.[2] However, as of late 2025, the results of this trial have not been publicly disclosed, and the current clinical development status of this compound is unclear. No publicly available data exists regarding the effect of this compound on other androgen-dependent genes such as TMPRSS2, FKBP5, or KLK2.
Conclusion
This compound is a potent, orally bioavailable androgen receptor antagonist with a well-defined preclinical mechanism of action. It effectively inhibits androgen-dependent gene expression by preventing AR nuclear translocation and coactivator recruitment. The quantitative data from in vitro studies highlight its efficacy, which is comparable or superior to other second-generation antiandrogens in specific assays. While the preclinical profile is strong, the lack of published clinical data makes its future therapeutic potential unknown. This guide provides the foundational technical information for researchers and professionals interested in the pharmacology and development of novel AR inhibitors.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling ONC1-13B: A Novel Androgen Receptor Antagonist with a Promising Preclinical Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) signaling pathway is a critical driver in the progression of prostate cancer. While several generations of AR antagonists have been developed, the emergence of resistance remains a significant clinical challenge. This technical guide provides a comprehensive overview of ONC1-13B, a novel, nonsteroidal small molecule AR antagonist. Preclinical data reveal that this compound potently inhibits AR activity through a multi-faceted mechanism, demonstrating superior in vitro potency and comparable in vivo efficacy to current standards of care. Notably, this compound exhibits a favorable safety profile, with reduced brain distribution and lower potential for drug-drug interactions, positioning it as a promising candidate for further clinical development in the treatment of prostate cancer. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Evolving Landscape of Androgen Receptor Antagonism
The androgen receptor (AR) is a ligand-activated transcription factor and a key therapeutic target in prostate cancer.[1] Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.[2][3] The development of AR antagonists that competitively inhibit androgen binding has been a cornerstone of prostate cancer therapy.[1] However, resistance to first- and second-generation antiandrogens, such as bicalutamide and enzalutamide (MDV3100), often develops, necessitating the discovery of novel agents with improved efficacy and safety profiles.[4][5]
This compound has emerged as a promising next-generation AR antagonist.[6] Its mechanism of action is similar to that of enzalutamide and apalutamide (ARN-509), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the formation of a functional coactivator complex.[2][6] This guide delves into the preclinical data that underscores the novelty of this compound, focusing on its enhanced potency and improved safety characteristics.
Mechanism of Action of this compound
This compound exerts its antagonistic effects on the AR signaling pathway through a multi-step inhibition process, effectively blocking androgen-mediated gene transcription and subsequent cancer cell proliferation.[2][7]
The key inhibitory actions of this compound are:
-
Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like DHT.[2]
-
Blockade of AR Nuclear Translocation: By binding to the AR, this compound induces a conformational change that hinders the translocation of the AR from the cytoplasm to the nucleus, a critical step for its function as a transcription factor.[2][6]
-
Disruption of Coactivator Complex Formation: Even if some AR molecules were to translocate to the nucleus, this compound prevents the recruitment of coactivators necessary for the initiation of gene transcription.[2][6]
The following diagram illustrates the points of intervention of this compound in the AR signaling pathway.
Quantitative Data and Comparative Analysis
In vitro studies have demonstrated the potent anti-androgenic activity of this compound, often showing superiority over existing AR antagonists. The following tables summarize the key quantitative findings from preclinical evaluations.
Table 1: In Vitro Inhibition of AR-Dependent PSA Expression
| Compound | Ki (nM) for DHT-induced PSA Expression |
| This compound | 20.0 ± 5.5 |
| MDV3100 (Enzalutamide) | 30.8 ± 7.7 |
| ARN-509 (Apalutamide) | 38.4 |
| Bicalutamide | 190 |
| Data from LNCaP prostate cancer cells treated with 1nM DHT.[2][8] |
Table 2: In Vitro Inhibition of Prostate Cancer Cell Proliferation
| Compound | IC50 (nM) for Inhibition of DHT-induced Cell Proliferation |
| This compound | 30 |
| MDV3100 (Enzalutamide) | 148 |
| ARN-509 (Apalutamide) | 240 |
| Data from LNCaP prostate cancer cells treated with 1nM DHT for 5 days.[8] |
Table 3: Competitive Binding to the Androgen Receptor
| Compound | IC50 (µM) in Competitive Binding Assay |
| This compound | 7.9 |
| MDV3100 (Enzalutamide) | 16.3 |
| DHT | 0.019 |
| Competitive binding assay against the AR ligand Fluormone™.[8] |
Table 4: Inhibition of AR Nuclear Translocation
| Compound | IC50 (µM) for Inhibition of AR Nuclear Translocation |
| This compound | 3.3 |
| MDV3100 (Enzalutamide) | 2.2 |
| Bicalutamide | 2.0 |
| PathHunter® NHR assay with 6α-Fluorotestosterone as the agonist.[9] |
Novelty of this compound: An Improved Safety Profile
A key differentiating feature of this compound is its potentially improved safety profile compared to other second-generation antiandrogens. This is primarily attributed to its lower distribution to the brain and reduced induction of cytochrome P450 3A (CYP3A) enzymes.[2][4]
-
Reduced CNS Penetration and Seizure Risk: Some AR antagonists have been associated with an increased risk of seizures, potentially linked to their ability to cross the blood-brain barrier and interact with GABA-A receptors.[2] Preclinical studies indicate that this compound has a lower brain distribution compared to MDV3100 and ARN-509, suggesting a reduced risk of GABA-related seizures.[2][4]
-
Lower Potential for Drug-Drug Interactions: MDV3100 is a known strong inducer of CYP3A enzymes, which can lead to significant drug-drug interactions by altering the metabolism of co-administered therapies.[4] this compound has been shown to be a significantly weaker inducer of CYP3A in vitro, suggesting a lower propensity for such interactions and making it a potentially better candidate for combination therapies.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Inhibition of AR-Dependent PSA Expression
Objective: To determine the inhibitory potency of this compound on the expression of prostate-specific antigen (PSA), an AR-regulated gene.
Protocol:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for 3 days to deplete endogenous androgens.[2]
-
Compound Treatment: Cells are then treated with serial dilutions of this compound or other test compounds in the presence of 1 nM 5-α-dihydrotestosterone (DHT) to stimulate AR activity.[8]
-
Incubation: The treated cells are incubated for 24 hours.[2]
-
Sample Collection: After incubation, the culture medium is collected.[2]
-
PSA Measurement: The concentration of PSA in the culture medium is quantified using a standard PSA enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are plotted as a percentage of the vehicle control (DMSO), and the inhibitory constant (Ki) values are calculated from the dose-response curves.[8]
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
Protocol:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium with 10% CSS for 3 days.[8]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds in the presence of 1 nM DHT.[8]
-
Incubation: The cells are incubated for 5 days.[8]
-
Viability Assessment: The number of viable cells is determined using a standard cell viability assay, such as the WST-1 assay.
-
Data Analysis: The number of viable cells is expressed as a percentage of the vehicle control, and the half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.[8]
AR Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound to the androgen receptor.
Protocol:
-
Assay Principle: This assay is based on the principle of competitive binding, where the test compound competes with a fluorescently labeled AR ligand (Fluormone™) for binding to the rat AR ligand-binding domain (LBD).[2]
-
Assay Kit: The PolarScreen™ Androgen Receptor Competitor Assay kit (Invitrogen, cat.#PV4293) is used according to the manufacturer's instructions.[2]
-
Procedure:
-
The AR-LBD is incubated with serial dilutions of the test compounds.
-
The fluorescently labeled AR ligand is then added to the mixture.
-
The degree of binding of the fluorescent ligand is measured using fluorescence polarization.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. IC50 values are calculated from the resulting competition curves.[8]
AR Nuclear Translocation Assay
Objective: To evaluate the ability of this compound to inhibit the androgen-induced translocation of the AR from the cytoplasm to the nucleus.
Protocol:
-
Assay Principle: The PathHunter® NHR (Nuclear Hormone Receptor) assay from DiscoverX is utilized. This assay is based on Enzyme Fragment Complementation (EFC). The AR is tagged with a small enzyme fragment (ProLabel™), and a larger fragment (Enzyme Acceptor) is localized in the nucleus. Upon AR translocation to the nucleus, the fragments combine to form a functional β-galactosidase enzyme.
-
Procedure:
-
PathHunter® NHR cells are pre-incubated with the test compounds.[9]
-
An AR agonist, 6α-Fluorotestosterone, is added at its EC80 concentration (7.5 nM) to stimulate AR nuclear translocation.[9]
-
After an incubation period, a substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The percentage of inhibition of androgen-stimulated nuclear translocation is calculated and normalized to the maximal and minimal responses. IC50 values are determined from the dose-response curves.[9]
In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To assess the in vivo antitumor activity of this compound in a prostate cancer xenograft model.
Protocol:
-
Animal Model: Male immunodeficient mice are implanted with LNCaP-Z2 prostate cancer cells.[2]
-
Treatment: Once tumors are established, mice are treated orally for 21 days with either vehicle control, this compound at various doses, or comparator compounds like MDV3100 and Bicalutamide.[2]
-
Monitoring: Tumor volume and body weight are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected to measure PSA levels and drug concentrations. Tumors are excised, weighed, and may be used for further analysis, such as Ki67 staining to assess cell proliferation.[2]
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[2]
CYP3A Induction Assay
Objective: To determine the potential of this compound to induce the expression of CYP3A enzymes.
Protocol:
-
Cell System: Cryopreserved primary human hepatocytes are typically used as they are considered the gold standard for in vitro CYP induction studies.[10]
-
Treatment: Hepatocytes are treated with this compound, positive controls (e.g., rifampicin for CYP3A4), and a vehicle control (e.g., 0.1% DMSO) for a period of 48-72 hours, with daily media changes containing the test compounds.[11]
-
Endpoint Measurement: The induction of CYP3A can be assessed by measuring:
-
Enzyme Activity: Incubating the treated hepatocytes with a CYP3A-specific probe substrate (e.g., midazolam or testosterone) and quantifying the formation of the corresponding metabolite using LC-MS/MS.[12]
-
mRNA Levels: Quantifying the expression of CYP3A4 mRNA using quantitative real-time PCR (qRT-PCR).[11]
-
-
Data Analysis: The fold induction of CYP3A activity or mRNA expression is calculated relative to the vehicle control.
Conclusion and Future Directions
This compound is a novel and potent androgen receptor antagonist with a compelling preclinical profile. It demonstrates superior in vitro activity in inhibiting AR signaling and prostate cancer cell proliferation compared to established second-generation antiandrogens.[8] The in vivo efficacy of this compound is comparable to that of MDV3100.[2] Crucially, its reduced brain penetration and lower potential for CYP3A induction suggest a favorable safety profile with a decreased risk of seizures and drug-drug interactions.[2][4] These characteristics highlight the novelty of this compound and support its continued development as a potential new therapeutic option for patients with prostate cancer. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. LanthaScreen TR-FRET Androgen Receptor Coactivator Assay Kit | LabX.com [labx.com]
- 8. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Content Analysis of Constitutive Androstane Receptor Nuclear Translocation | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for ONC1-13B Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen that functions as a full antagonist of the androgen receptor (AR).[1] Its mechanism of action is similar to that of enzalutamide (MDV3100), involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[2][3] Preclinical studies have demonstrated its high efficacy in prostate cancer models, with a favorable safety profile that includes lower potential for seizures and drug-drug interactions compared to other antiandrogens.[2][4] These application notes provide a detailed protocol for the use of this compound in a prostate cancer xenograft model, based on published preclinical data.
Signaling Pathway of this compound
This compound targets the androgen receptor signaling pathway, which is a key driver in the development and progression of prostate cancer. In the absence of an inhibitor, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the AR binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell survival and proliferation, such as prostate-specific antigen (PSA).[5][6] this compound competitively inhibits the binding of androgens to the AR, thereby preventing these downstream events.
Experimental Protocols
In Vivo Xenograft Model of Prostate Cancer
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using the LNCaP-Z2 human prostate cancer cell line.[3][4]
Materials:
-
Cell Line: LNCaP-Z2 human prostate adenocarcinoma cells
-
Animals: Male CB17-SCID mice (or other suitable immunodeficient strain), 6-8 weeks old
-
Reagents:
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
-
Test Article and Vehicle:
-
This compound
-
Vehicle: 0.5% Methylcellulose in sterile water[3]
-
-
Comparator Agents (Optional):
-
MDV3100 (Enzalutamide)
-
Bicalutamide
-
Procedure:
-
Cell Culture:
-
Culture LNCaP-Z2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Tumor Cell Implantation:
-
Harvest LNCaP-Z2 cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 200 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Animal Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose.
-
Administer the drug and vehicle orally (p.o.) via gavage once or twice daily for 21 consecutive days, according to the dosing schedule in the data tables below.[3]
-
-
Efficacy Evaluation and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the 21-day treatment period, collect blood samples for PSA analysis.[3]
-
Euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis of Ki67, a proliferation marker.[3]
-
Quantitative Data Summary
In Vitro Activity of this compound and Comparator Antiandrogens
| Compound | Ki for PSA Expression Inhibition (nM)[3] | IC50 for Cell Proliferation Inhibition (nM)[4] |
| This compound | 20.0 ± 5.5 | 30 |
| MDV3100 | 30.8 ± 7.7 | 148 |
| ARN-509 | 38.4 | 240 |
In Vivo Antitumor Efficacy of this compound in LNCaP-Z2 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Antitumor Efficacy |
| Vehicle | - | Once Daily | - |
| This compound | 20 mg/kg | Once Daily | Comparable to MDV3100[3] |
| This compound | 50 mg/kg | Once Daily | Comparable to MDV3100[3] |
| This compound | 20 mg/kg | Twice Daily | Highest antitumor efficacy; tumor regression in 4 of 8 mice[3] |
| MDV3100 | 10 mg/kg | Once Daily | Significant tumor growth inhibition[3] |
| Bicalutamide | 50 mg/kg | Once Daily | Less effective than this compound and MDV3100[3] |
Pharmacokinetic Parameters of this compound and Comparators (21-Day Dosing)
| Treatment Group | Dose | Plasma Concentration (ng/mL)[3] | Tumor Concentration (ng/g)[3] |
| This compound | 20 mg/kg (once daily) | 76.2 ± 36.8 | 52.6 ± 24.6 |
| This compound | 20 mg/kg (twice daily) | 456.4 ± 219.1 | 442.2 ± 148.5 |
| This compound | 50 mg/kg (once daily) | 154.4 ± 87.5 | 137.5 ± 58.6 |
| MDV3100 | 10 mg/kg (once daily) | 699.2 ± 443.2 | 426.7 ± 262.0 |
| Bicalutamide | 50 mg/kg (once daily) | 3246.3 ± 1360.9 | 8735.3 ± 8145.6 |
Disclaimer: These protocols and data are for research purposes only and are based on published preclinical findings. Researchers should adapt these protocols as necessary for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ONC1-13B in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen compound that functions as a potent antagonist of the Androgen Receptor (AR).[1][2][3] It has demonstrated significant efficacy in preclinical models of prostate cancer.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cancer cells, particularly those driven by the androgen receptor signaling pathway.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the androgen receptor signaling axis.[1][2][3][4] Its mechanism of action is similar to other established antiandrogens like MDV3100 (Enzalutamide) and ARN-509.[1][2] The key aspects of its mechanism include:
-
Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of androgens such as dihydrotestosterone (DHT).[1][2]
-
Impairment of AR Nuclear Translocation: By binding to the AR, this compound inhibits the androgen-stimulated translocation of the receptor from the cytoplasm into the nucleus.[1][2][3]
-
Blockade of Coactivator Complex Formation: Once in the nucleus, the androgen receptor recruits coactivator proteins to initiate the transcription of target genes. This compound prevents the formation of this coactivator complex.[1][2]
-
Suppression of AR-Dependent Gene Expression: The culmination of these actions is the inhibition of the transcription of AR-dependent genes, such as Prostate-Specific Antigen (PSA), which are crucial for the growth and survival of androgen-dependent cancer cells.[1][2][3]
Signaling Pathway
The androgen receptor signaling pathway is a critical driver in the development and progression of prostate cancer. This compound directly inhibits this pathway at multiple key steps.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in comparison to other antiandrogen compounds in the LNCaP prostate cancer cell line.
| Parameter | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide | DHT |
| Ki for DHT-induced PSA expression (nM) | 20.0 ± 5.5 | 30.8 ± 7.7 | 38.4 | 190 | N/A |
| IC50 for DHT-induced cell proliferation (nM) | 30 | 148 | 240 | N/A | N/A |
| IC50 for competitive binding vs. Fluormone™ (µM) | 7.9 | 16.3 | N/A | N/A | 0.019 |
| IC50 for AR nuclear translocation inhibition (µM) | 3.3 | 2.2 | N/A | 2.0 | N/A |
Data derived from studies on LNCaP cells.[1]
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing LNCaP cells, a commonly used cell line for studying androgen receptor signaling in prostate cancer.
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for plating.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: General workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Cell Attachment: Incubate the plate overnight to allow the cells to attach.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., another antiandrogen). To study the antagonistic effect, co-treat with an androgen like DHT (e.g., 1 nM).[1]
-
Incubation: Incubate the plate for the desired period (e.g., 5 days for proliferation assays).[1]
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.[5][6]
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[5][6]
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for AR and PSA Expression
This protocol is used to detect changes in the protein levels of the androgen receptor and its downstream target, PSA.
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells following treatment with this compound.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like Accutase or trypsin.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting
-
Low Cell Viability: Ensure the DMSO concentration is not toxic to the cells. Check for contamination in the cell culture. Optimize cell seeding density.
-
Inconsistent Results: Use freshly prepared dilutions of this compound. Ensure uniform cell seeding. Minimize freeze-thaw cycles of the compound.
-
No Effect of this compound: Confirm the expression and activity of the androgen receptor in your cell line. Verify the concentration and activity of the androgen used for stimulation.
Safety Precautions
This compound is a research compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care as it can facilitate the absorption of substances through the skin.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the androgen receptor signaling pathway and its role in cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
ONC1-13B Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ONC1-13B in mouse models, based on preclinical studies. The following sections detail the dosage, experimental protocols, and the underlying signaling pathway, offering a guide for the design and execution of similar research.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a prostate cancer xenograft mouse model.
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Male CB17-SCID mice |
| Tumor Model | LNCaP-Z2 prostate cancer cell line xenograft |
| Administration Route | Oral gavage |
| Vehicle | 0.5% Methylcellulose |
| Dosage Regimens | 20 mg/kg once daily50 mg/kg once daily20 mg/kg twice daily |
| Treatment Duration | 21 days |
| Comparative Drugs | MDV3100 (10 mg/kg, once daily)Bicalutamide (50 mg/kg, once daily) |
Experimental Protocols
Prostate Cancer Xenograft Model
This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model of prostate cancer.[1]
1. Animal Model:
-
Male CB17-SCID mice are utilized for these studies.[1] All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.[1]
2. Cell Preparation and Implantation:
-
LNCaP-Z2 prostate cancer cells are harvested and suspended in a 1:1 mixture of PBS and Matrigel.[1]
-
A total of 2 x 10^6 cells in a volume of 200 µl are implanted subcutaneously into the left flank of each mouse.[1]
3. Tumor Growth and Animal Randomization:
-
Tumor volumes are monitored regularly.
-
When the mean tumor volume reaches approximately 160-190 mm³, the animals are randomized into study groups based on their tumor sizes to ensure an even distribution.[1]
4. Drug Formulation and Administration:
-
This compound, MDV3100, and bicalutamide are prepared in a 0.5% Methylcellulose solution.[1]
-
The compounds are administered daily via oral gavage according to the specified dosage regimens.[1] Treatment is continued for 21 consecutive days.[1]
5. Efficacy Assessment:
-
Tumor growth is monitored throughout the 21-day treatment period.[1]
-
24 hours after the final dose, blood samples are collected to measure Prostate-Specific Antigen (PSA) levels and drug concentrations.[1]
-
Tumor samples are also collected to measure drug concentration and the proliferation marker Ki67.[1]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is an antagonist of the androgen receptor (AR).[2] Its mechanism of action involves preventing the binding of androgens to the AR's ligand-binding domain.[2] This inhibition subsequently blocks the androgen-stimulated nuclear translocation of the AR and the formation of the coactivator complex, ultimately leading to the suppression of androgen-dependent gene expression, such as PSA, and inhibiting the proliferation of prostate cancer cells.[1][2]
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the key steps in the in vivo xenograft study protocol.
References
Application of ONC1-13B in Castration-Resistant Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC1-13B is a novel, synthetic, nonsteroidal antiandrogen compound that has demonstrated significant potential in preclinical studies for the treatment of castration-resistant prostate cancer (CRPC). As a potent antagonist of the androgen receptor (AR), this compound offers a promising therapeutic strategy for a patient population that has developed resistance to conventional androgen deprivation therapies. This document provides detailed application notes and experimental protocols for the use of this compound in CRPC research, summarizing key data and methodologies from preclinical investigations.
Mechanism of Action
This compound functions as a direct antagonist of the androgen receptor, a key driver of prostate cancer cell growth and survival.[1][2] Its mechanism of action is multifaceted and involves several key steps in the AR signaling pathway:
-
Competitive Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens such as dihydrotestosterone (DHT).[1][2]
-
Inhibition of AR Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes necessary for the receptor's translocation from the cytoplasm to the nucleus.[1][2]
-
Blockade of Coactivator Recruitment: this compound disrupts the formation of the AR-coactivator complex, which is essential for the transcription of androgen-responsive genes.[1][2]
-
Downregulation of AR Target Gene Expression: Consequently, this compound effectively inhibits the expression of AR target genes, such as prostate-specific antigen (PSA), leading to a reduction in cancer cell proliferation and tumor growth.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other antiandrogens.
Table 1: In Vitro Activity of Antiandrogens
| Compound | PSA Expression Inhibition (Ki, nM) | Cell Proliferation Inhibition (IC50, nM) | AR Competitive Binding (IC50, µM) | AR Nuclear Translocation Inhibition (IC50, µM) |
| This compound | 20.0 ± 5.5 | 30 | 7.9 | 3.3 |
| MDV3100 (Enzalutamide) | 30.8 ± 7.7 | 148 | 16.3 | 2.2 |
| ARN-509 (Apalutamide) | 38.4 | 240 | N/A | N/A |
| Bicalutamide | 190 | N/A | N/A | 2.0 |
Data sourced from Ivachtchenko et al., 2014.[1]
Table 2: In Vivo Efficacy of this compound in LNCaP-Z2 Xenograft Model
| Treatment Group (Oral, 21 days) | Tumor Growth Inhibition (%) | PSA Level Suppression (%) |
| This compound (20 mg/kg, once daily) | ~60% | ~80% |
| This compound (50 mg/kg, once daily) | ~80% | ~95% |
| This compound (20 mg/kg, twice daily) | ~90% | ~98% |
| MDV3100 (10 mg/kg, once daily) | ~85% | ~95% |
| Bicalutamide (50 mg/kg, once daily) | ~40% | ~50% |
Approximate values interpreted from graphical data in Ivachtchenko et al., 2014.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently-labeled androgen for binding to the AR.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: Tris-based buffer (pH 7.4) containing protease inhibitors.
-
AR Source: Lysate from AR-positive cells (e.g., LNCaP) or purified recombinant AR ligand-binding domain.
-
Labeled Ligand: e.g., [³H]-DHT at a concentration near its Kd.
-
Test Compound: Prepare serial dilutions of this compound.
-
Controls: Vehicle (DMSO), unlabeled DHT (for non-specific binding).
-
-
Assay Procedure:
-
In a microplate, combine the AR source, labeled ligand, and either the test compound, vehicle, or unlabeled DHT.
-
Incubate at 4°C for 16-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography to separate the AR-bound ligand from the free ligand.
-
-
Detection:
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of AR from the cytoplasm to the nucleus upon androgen stimulation and its inhibition by test compounds.
Protocol:
-
Cell Culture:
-
Seed AR-positive cells (e.g., LNCaP) onto glass coverslips or in an imaging-compatible microplate.
-
Culture in phenol red-free medium with charcoal-stripped fetal bovine serum (CSS) for 24-48 hours to deplete androgens.
-
-
Treatment:
-
Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a physiological concentration of DHT (e.g., 1-10 nM) for 1-2 hours.
-
-
Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against AR.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of CRPC cells in the presence of androgens.
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate in phenol red-free RPMI-1640 medium supplemented with 10% CSS.
-
Allow cells to attach and enter a quiescent state for 24-48 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound in the presence of a stimulatory concentration of DHT (e.g., 0.1-1 nM).
-
Include controls for vehicle (DMSO) and DHT alone.
-
-
Incubation:
-
Incubate the plate for 3-5 days.
-
-
Quantification of Cell Viability:
-
Use a colorimetric or luminescent assay such as MTT, WST-1, or CellTiter-Glo to measure cell viability.
-
Read the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
PSA Expression Assay
This assay quantifies the amount of PSA secreted by prostate cancer cells into the culture medium, serving as a biomarker for AR activity.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as for the cell proliferation assay.
-
-
Sample Collection:
-
After 24-72 hours of treatment, collect the cell culture supernatant. . ELISA:
-
Use a commercial human PSA ELISA kit.
-
Perform the ELISA according to the manufacturer's instructions, which typically involves incubating the supernatant in an antibody-coated plate, followed by detection with a secondary antibody and a colorimetric substrate.
-
-
Data Analysis:
Role of GRP78 in Castration-Resistant Prostate Cancer
Glucose-regulated protein 78 (GRP78), also known as BiP, is a molecular chaperone in the endoplasmic reticulum that is upregulated under cellular stress conditions, such as androgen deprivation.[15] Studies have shown that increased GRP78 expression is associated with the development of castration resistance, and it may confer a survival advantage to prostate cancer cells.[15] While there is no direct published evidence of an interaction between this compound and GRP78, the role of GRP78 in CRPC suggests it could be a relevant area for future investigation. Exploring the potential interplay between this compound's AR antagonism and the GRP78 stress-response pathway could provide insights into overcoming resistance mechanisms.
Clinical Development
Preclinical studies have demonstrated the high efficacy and favorable safety profile of this compound, including lower potential for seizures and drug-drug interactions compared to other antiandrogens.[1][2] Based on these promising results, this compound has advanced to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with metastatic castration-resistant prostate cancer.
Conclusion
This compound is a potent androgen receptor antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models of castration-resistant prostate cancer. The protocols and data presented here provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and its role in the complex landscape of CRPC. Further research into its interaction with other signaling pathways, such as the GRP78-mediated stress response, may uncover novel combination strategies to enhance its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Expression of stress response protein Grp78 is associated with the development of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for the Experimental Use of ONC1-13B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC1-13B is a potent, nonsteroidal antiandrogen that functions as an antagonist to the androgen receptor (AR).[1][2][3][4] It has demonstrated significant efficacy in preclinical models of prostate cancer by inhibiting androgen-dependent gene expression and cell proliferation.[1][2][5] Proper dissolution and formulation of this compound are critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation of this compound solutions and suspensions, along with a summary of its mechanism of action and relevant experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | 4-[(R)-3-(4-Cyano-3-trifluoromethyl-phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diaza-spiro[4.4]non-1-yl]-2-fluoro-N-methyl-benzamide |
| Molecular Formula | C₂₂H₁₆F₄N₄O₃S |
| Molecular Weight | 492.45 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Store in a dry, dark place. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C. |
Dissolution of this compound for In Vitro Use
For cellular assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 492.45 g/mol * Volume (L)
-
For 1 mL (0.001 L): Mass = 10 * 492.45 * 0.001 = 4.92 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Note: For cell-based assays, it is crucial to maintain a low final concentration of DMSO in the culture medium, typically not exceeding 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[6]
Formulation of this compound for In Vivo Use
For oral administration in animal models, this compound is typically prepared as a suspension in 0.5% methylcellulose.[6]
Materials
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Sterile dosing tubes
Protocol for Preparing a 0.5% Methylcellulose Vehicle
-
Heating Water: Heat approximately one-third of the final required volume of deionized water to 60-70°C.[7]
-
Dispersing Methylcellulose: Slowly add the methylcellulose powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously to ensure the powder is thoroughly wetted.[7][8]
-
Cooling: Remove the solution from the heat and add the remaining two-thirds of the required volume as cold deionized water.[7]
-
Hydration: Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may require stirring for several hours or overnight.[8]
Protocol for Preparing this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation.
-
Weigh this compound: Weigh the calculated amount of this compound powder and place it in a suitable sterile container.
-
Suspension: Add the appropriate volume of the prepared 0.5% methylcellulose vehicle to the this compound powder.
-
Homogenization: Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.[7] If clumps are present, sonicate the suspension for short intervals in a water bath sonicator until a uniform suspension is achieved.[7]
-
Administration: The formulation should be prepared fresh daily. If short-term storage is necessary, keep it at 4°C and re-vortex thoroughly before administration.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the androgen receptor (AR).[1][2][3][4] Its mechanism of action involves several key steps that ultimately inhibit androgen-dependent signaling:
-
Competitive Binding: this compound competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[1][2]
-
Inhibition of Nuclear Translocation: Upon binding, this compound induces a conformational change in the AR that prevents its translocation from the cytoplasm to the nucleus.[1][2][5]
-
Blockade of Coactivator Recruitment: By preventing nuclear localization, this compound also inhibits the recruitment of coactivator proteins necessary for the transcriptional activity of the AR.[1][2][5]
-
Suppression of Gene Expression: The culmination of these events is the suppression of androgen-dependent gene expression, including genes like Prostate-Specific Antigen (PSA) that are involved in prostate cancer cell growth and survival.[1][5]
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Experimental Workflow Overview
The following diagram illustrates a general workflow for conducting in vitro and in vivo experiments with this compound.
Caption: General experimental workflow for this compound studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
| Ki for PSA Expression Inhibition | LNCaP | 20 nM |
| IC₅₀ for Cell Proliferation | LNCaP | 30 nM |
| IC₅₀ for AR Nuclear Translocation | PathHunter® NHR | 3.3 µM |
Table 2: In Vivo Dosing of this compound in Xenograft Models
| Animal Model | Dosing Regimen | Vehicle |
| Male immunodeficient mice with LNCaP-Z2 tumors | 20 mg/kg, once or twice daily, p.o. | 0.5% Methylcellulose |
| Male immunodeficient mice with LNCaP-Z2 tumors | 50 mg/kg, once daily, p.o. | 0.5% Methylcellulose |
| Male rats | 30, 100, and 300 mg/kg/day, p.o. | 0.5% Methylcellulose |
Conclusion
The protocols and data presented provide a comprehensive guide for the dissolution and experimental use of this compound. Adherence to these best practices will facilitate the generation of accurate and reproducible data in studies investigating the therapeutic potential of this promising antiandrogen. For optimal results, it is recommended to use freshly prepared solutions and suspensions and to carefully consider the final solvent concentration in in vitro assays.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 6. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
ONC1-13B: Application Notes & Protocols for Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC1-13B is an investigational antiandrogen agent that demonstrates potential therapeutic efficacy in androgen receptor-positive (AR+) breast cancers. Its mechanism of action is analogous to the approved drug enzalutamide (Xtandi), involving the inhibition of the androgen receptor (AR) signaling pathway. Specifically, this compound has been shown to prevent the binding of androgens to the AR, inhibit androgen-stimulated AR nuclear translocation, and disrupt the formation of the AR coactivator complex.[1][2] Preclinical studies have indicated its activity in inhibiting the growth of ER+/AR+ breast cancer xenografts, suggesting a role for AR antagonism in this subset of breast cancers.[1]
These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound in breast cancer cell lines, particularly those expressing the androgen receptor, such as the MCF-7 cell line.
Mechanism of Action: Androgen Receptor Signaling Inhibition
This compound exerts its anticancer effects by targeting multiple steps in the androgen receptor signaling cascade. In AR-positive breast cancer cells, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its activation, dimerization, and translocation into the nucleus. Once in the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell proliferation and survival. This compound acts as a competitive inhibitor, preventing androgen binding to the AR, which in turn blocks the downstream signaling events. There is also evidence suggesting potential crosstalk between the AR and estrogen receptor (ER) signaling pathways in breast cancer, and the inhibition of AR by this compound may also modulate ER-dependent growth.[1][3]
Figure 1. Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the known in vitro activity of this compound. Data from prostate cancer cell lines are included for reference, as they provide an indication of the compound's potency.
Table 1: In Vitro Inhibition of DHT-Stimulated PSA Expression
| Compound | Cell Line | Ki (nM) |
| This compound | LNCaP | 20.0 ± 5.5 |
| MDV3100 | LNCaP | 30.8 ± 7.7 |
| ARN-509 | LNCaP | 38.4 |
| Data derived from prostate cancer cell line studies. |
Table 2: Illustrative Example of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 72h |
| This compound | MCF-7 | Data not available |
| This compound | T47D | Data not available |
| This compound | MDA-MB-453 | Data not available |
| This table is for illustrative purposes to guide data presentation. Actual values need to be determined experimentally. |
Experimental Workflow for this compound Evaluation
A systematic approach is recommended for the preclinical evaluation of this compound in breast cancer models. The workflow should begin with in vitro characterization of its effects on cell viability, apoptosis, and the cell cycle, followed by in vivo efficacy studies in xenograft models.
Figure 2. Recommended experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell lines.
Materials:
-
AR-positive breast cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[7]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the samples by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the AR signaling and apoptosis pathways.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PARP, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Prepare cell lysates from cells treated with this compound and vehicle control.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in an MCF-7 xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
MCF-7 cells
-
Matrigel
-
Estradiol pellets or injectable estradiol valerate[1]
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
One week prior to cell implantation, supplement the mice with estrogen to support the growth of the estrogen-dependent MCF-7 cells. This can be done by subcutaneously implanting a slow-release estradiol pellet or through regular injections of estradiol valerate.[1]
-
Harvest MCF-7 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank or mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose) or vehicle control to the respective groups, typically via oral gavage, daily for a specified period (e.g., 21-28 days).
-
Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for histological analysis (e.g., H&E staining) or Western blotting.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of ONC1-13B on Androgen Receptor Nuclear Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Androgen Receptor (AR), a crucial transcription factor in the development and progression of prostate cancer, is activated upon binding to androgens, leading to its translocation from the cytoplasm into the nucleus.[1][2] This nuclear localization is a prerequisite for AR-mediated gene transcription, which drives tumor cell growth and proliferation.[3] Consequently, inhibiting the nuclear translocation of AR is a key therapeutic strategy in the management of prostate cancer.[3][4]
ONC1-13B is a novel, nonsteroidal antiandrogen that functions as an antagonist of the androgen receptor.[5][6][7] Its mechanism of action is similar to that of other successful antiandrogens like MDV3100 (Enzalutamide) and ARN-509 (Apalutamide).[5][6] Preclinical studies have demonstrated that this compound effectively prevents androgen-stimulated AR nuclear translocation, thereby inhibiting downstream signaling pathways that contribute to prostate cancer progression.[5][6][7][8][9]
These application notes provide detailed protocols for two primary methods to assess the impact of this compound on AR nuclear translocation: Immunofluorescence Microscopy and Subcellular Fractionation followed by Western Blotting.
Signaling Pathway and Experimental Overview
The following diagram illustrates the androgen receptor signaling pathway and the mechanism of inhibition by this compound.
Data Presentation
Quantitative data from the described experiments can be summarized for clear comparison.
| Treatment Group | % Cells with Nuclear AR (Mean ± SD) | Nuclear/Cytoplasmic AR Ratio (Mean ± SD) |
| Vehicle Control (No Androgen) | ||
| Androgen (e.g., DHT) | ||
| This compound + Androgen | ||
| Positive Control (e.g., Enzalutamide) + Androgen |
Experimental Protocols
Immunofluorescence Microscopy to Visualize AR Nuclear Translocation
This method allows for the direct visualization of AR localization within the cell.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Androgen (e.g., Dihydrotestosterone, DHT)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AR (e.g., Rabbit anti-AR)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed LNCaP cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Androgen Deprivation: The following day, replace the medium with a charcoal-stripped serum medium to deprive the cells of androgens for 24 hours.
-
Treatment:
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Add androgen (e.g., 10 nM DHT) to the designated wells and incubate for 1-2 hours.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images for both the AR and DAPI channels.
-
Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a significant number of cells for each treatment condition. The percentage of cells with predominantly nuclear AR or the ratio of nuclear to cytoplasmic fluorescence can be calculated.
Subcellular Fractionation and Western Blotting
This biochemical method provides a quantitative measure of the amount of AR protein in the nuclear and cytoplasmic compartments.
Materials:
-
Treated cells from a 10 cm dish
-
PBS
-
Cell scraper
-
Hypotonic lysis buffer
-
Nuclear extraction buffer
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies: anti-AR, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture and treat cells in 10 cm dishes as described in the immunofluorescence protocol.
-
Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold PBS and transfer to a microfuge tube.
-
Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cytoplasmic Fractionation:
-
Resuspend the cell pellet in 200 µL of hypotonic lysis buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer.
-
Centrifuge at 700 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which is the cytoplasmic fraction.
-
-
Nuclear Fractionation:
-
Wash the remaining nuclear pellet with hypotonic lysis buffer.
-
Resuspend the pellet in 100 µL of nuclear extraction buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AR, Lamin B1 (to confirm purity of the nuclear fraction), and α-Tubulin (to confirm purity of the cytoplasmic fraction).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for AR in both the nuclear and cytoplasmic fractions. Calculate the ratio of nuclear to cytoplasmic AR for each treatment condition. The purity of the fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and α-Tubulin primarily in the cytoplasmic fraction.
References
- 1. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 9. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
Application Notes and Protocols for Utilizing ONC1-13B in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC1-13B is a novel, nonsteroidal antiandrogen that functions as a potent antagonist of the androgen receptor (AR).[1][2][3] Its mechanism of action, similar to second-generation antiandrogens like enzalutamide and apalutamide, involves inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and disrupting the formation of the coactivator complex.[1][2][3] Preclinical studies have demonstrated its efficacy in prostate cancer models, showing inhibition of tumor growth and suppression of prostate-specific antigen (PSA) expression.[1][2] A key characteristic of this compound is its significantly lower induction of cytochrome P450 3A4 (CYP3A4) activity compared to other antiandrogens, suggesting a reduced potential for drug-drug interactions.[2][3] This favorable pharmacological profile makes this compound a promising candidate for use in combination therapies to enhance anti-cancer efficacy and overcome resistance.
These application notes provide a framework for designing and conducting preclinical studies to evaluate this compound in combination with other therapeutic agents. Due to the limited availability of published combination studies specifically involving this compound, the following protocols and data tables are based on established methodologies and findings from studies with other second-generation antiandrogens. These should be considered as representative examples to guide experimental design.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by disrupting the androgen receptor signaling pathway, which is a key driver in prostate cancer.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with ONC1-13B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential solubility issues with the novel antiandrogen, ONC1-13B, in in vitro settings. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, we aim to facilitate seamless and reproducible experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common questions and challenges that may arise when working with this compound in vitro.
Q1: I'm observing precipitation or inconsistent results in my cell-based assays with this compound. What could be the cause?
A1: Precipitation of this compound in aqueous cell culture media is a likely cause for inconsistent results. This is a common issue for hydrophobic small molecules. When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the compound can crash out of solution if its aqueous solubility limit is exceeded.
Troubleshooting Steps:
-
Visual Inspection: Carefully examine the wells of your cell culture plate under a microscope after adding this compound. Look for crystals, precipitates, or an oily film, which are all indicators of poor solubility.
-
Solubility Pre-Screen: Before your main experiment, perform a small-scale test to determine the approximate solubility of this compound in your specific cell culture medium. Prepare serial dilutions of your this compound stock and observe the concentration at which precipitation occurs.
-
Optimize Dilution Technique: When preparing your working solution, add the DMSO stock of this compound to your cell culture medium drop-wise while gently vortexing or swirling the medium. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher but consistent DMSO concentration across all treatments (including vehicle controls) may be necessary to maintain solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on preclinical studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2]
Q3: I don't have direct solubility data for this compound. Where can I find a starting point for solvent and concentration selection?
Quantitative Solubility Data for Comparator Antiandrogens
| Compound | Solvent | Solubility | Reference |
| Enzalutamide (MDV3100) | DMSO | >10 mM | [4] |
| DMSO | 23.22 mg/mL | [5] | |
| DMSO | ≥ 50 mg/mL (107.66 mM) | [6] | |
| DMSO | 93 mg/mL (200.24 mM) | [7] | |
| Ethanol | 4 mg/mL (8.61 mM) | [7] | |
| Water | Insoluble | [7] | |
| Apalutamide (ARN-509) | DMSO | 50 mg/mL (104.73 mM) | [8] |
| DMSO | 40 mg/mL | [9] | |
| DMSO | 240 mg/mL (502.69 mM) | [10] | |
| DMSO | 95 mg/mL (198.98 mM) | [11] | |
| Ethanol | 5 mg/mL (10.47 mM) | [10] | |
| Water | < 1 mg/mL (insoluble or slightly soluble) | [10] |
Q4: Can I use techniques like heating or sonication to dissolve this compound?
A4: Gentle warming (e.g., 37°C water bath) and brief sonication can be effective for dissolving compounds. However, the thermal stability of this compound should be considered. Avoid excessive or prolonged heating, which could lead to degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation. For comparator compounds like Apalutamide, sonication is recommended to aid dissolution.[10]
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay Using this compound
This protocol outlines a general method for assessing the effect of this compound on the proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
LNCaP cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Dihydrotestosterone (DHT)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS.
-
For the experiment, switch to a medium containing charcoal-stripped FBS for 2-3 days to deplete endogenous androgens.
-
Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound DMSO stock in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Enzalutamide).
-
Add the diluted this compound and DHT (e.g., 1 nM final concentration) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Proliferation Assessment:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and calculate the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Experimental Workflow for Assessing this compound Solubility and Efficacy
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. apexbt.com [apexbt.com]
- 5. Apexbio Technology LLC MDV3100 (Enzalutamide), 915087-33-1, MFCD14155804, | Fisher Scientific [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Apalutamide | GABA Receptor | Androgen Receptor | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing ONC1-13B Concentration for Cell Viability Assays
Welcome to the technical support center for ONC1-13B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in cell viability assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal antiandrogen that functions as an antagonist of the androgen receptor (AR).[1][2] Its mechanism of action is similar to other AR antagonists like MDV3100 (enzalutamide) and ARN-509.[1][2] It works by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the AR.[1][2] This prevents the nuclear translocation of the AR, the formation of coactivator complexes, and subsequent androgen-dependent gene expression, which are crucial for the proliferation of androgen-sensitive prostate cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent activity in androgen receptor-positive (AR+) prostate cancer cell lines, such as LNCaP.[1][3] It has also been shown to inhibit the growth of ER+/AR+ breast cancer cell lines, like MCF-7.[4]
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a non-polar solvent like dimethyl sulfoxide (DMSO). For in vivo studies, it has been formulated in 0.5% Methylcellulose.[5]
Q4: What is a good starting concentration range for this compound in a cell viability assay?
A4: Based on preclinical data, the IC50 of this compound in LNCaP cells is approximately 30 nM.[1][3] A good starting point for a dose-response experiment would be to use a wide range of concentrations spanning several orders of magnitude around this value, for example, from 1 nM to 10 µM.
Q5: Can this compound be used in combination with other therapies?
A5: Preclinical studies suggest that this compound has a lower potential for drug-drug interactions compared to other antiandrogens like MDV3100 and ARN-509, as it is a weaker inducer of CYP3A.[1] This characteristic makes it a potentially suitable candidate for combination therapies.[4]
Troubleshooting Guides
This section addresses common issues that may arise during cell viability assays with this compound.
Issue 1: Low or No Inhibition of Cell Viability Observed
-
Potential Cause: Compound inactivity or degradation.
-
Solution: Ensure that the this compound stock solution has been stored properly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment.
-
-
Potential Cause: Insufficient drug concentration.
-
Solution: Verify the calculations for your serial dilutions. It is advisable to test a wider range of concentrations, including higher concentrations, to ensure you are in the effective range for your specific cell line.
-
-
Potential Cause: Low androgen receptor expression in the cell line.
-
Potential Cause: Presence of androgens in the culture medium.
-
Solution: Standard fetal bovine serum (FBS) contains androgens that can activate the AR and compete with this compound. For experiments with AR-positive cell lines, it is crucial to use charcoal-stripped FBS to remove endogenous steroids.
-
Issue 2: High Variability Between Replicates
-
Potential Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to minimize well-to-well variations.
-
-
Potential Cause: Edge effects in the multi-well plate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
-
-
Potential Cause: Compound precipitation.
-
Solution: Due to its hydrophobic nature, this compound may precipitate at high concentrations in aqueous culture media. Visually inspect the wells for any precipitate. If precipitation is observed, consider preparing intermediate dilutions in pre-warmed media and adding them to the cells dropwise while gently swirling the plate.
-
Issue 3: Unexpected U-shaped Dose-Response Curve (Higher viability at higher concentrations)
-
Potential Cause: Compound precipitation interfering with the assay readout.
-
Solution: Precipitated this compound can scatter light, leading to artificially high absorbance readings in colorimetric assays like the MTT assay.[10] Visually inspect the wells for precipitation. It may be necessary to use a different type of viability assay that is less susceptible to this artifact, such as a luminescent ATP-based assay (e.g., CellTiter-Glo).[5]
-
-
Potential Cause: Direct chemical interference with the assay reagent.
-
Solution: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[10] To test for this, perform a cell-free control where you add this compound to the culture medium without cells and then add the MTT reagent. A color change in the absence of cells indicates direct interference.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | AR Status | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | Positive | IC50 | 30 nM | [1][3] |
| LNCaP | Prostate Cancer | Positive | Ki (PSA expression) | 20.0 ± 5.5 nM | [1][3] |
| MCF-7 | Breast Cancer | ER+/AR+ | - | Inhibits estradiol-stimulated growth | [4] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using the MTT Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cancer cell line, such as LNCaP.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
LNCaP cells (or other AR-positive cell line)
-
RPMI-1640 medium (or appropriate culture medium)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% CS-FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagrams
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen Receptor (AR) Positive vs Negative Roles in Prostate Cancer Cell Deaths including Apoptosis, Anoikis, Entosis, Necrosis and Autophagic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Androgen receptor (AR) positive vs negative roles in prostate cancer cell deaths including apoptosis, anoikis, entosis, necrosis and autophagic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with ONC1-13B
Welcome to the technical support center for ONC201-13B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions during their experiments with ONC201-13B.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with ONC201-13B, helping you to identify potential causes and solutions.
Question: Why am I observing variable or no efficacy of ONC201-13B in my cancer cell lines?
Answer:
The efficacy of ONC201-13B can be highly dependent on the genetic background of the cancer cells. Several factors could contribute to a lack of response:
-
Absence of H3K27M Mutation: ONC201-13B has shown significant promise in gliomas harboring the H3K27M mutation.[1][2] Initial clinical trials in glioblastoma showed limited success until a notable response was observed in a patient with this specific mutation.[2][3] If your cell line does not carry this mutation, it may be less sensitive to the drug.
-
Upregulated Resistance Pathways: Resistance to ONC201-13B can be mediated by the activation of alternative signaling pathways.
-
EGFR Signaling: Overexpression or activating mutations in the Epidermal Growth Factor Receptor (EGFR) can confer resistance to ONC201-13B.
-
PI3K/AKT Pathway: Increased signaling through the PI3K/AKT/mTOR axis has been identified as a mechanism of decreased sensitivity to ONC201-13B in some cancer models.
-
-
p53 Status: The anti-cancer effects of ONC201-13B are generally considered to be p53-independent.
Troubleshooting Workflow: Investigating Lack of Efficacy
References
Technical Support Center: ONC1-13B Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ONC1-13B in preclinical animal models. The information is designed to help improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nonsteroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] Its mechanism of action is similar to second-generation antiandrogens like enzalutamide (MDV3100) and apalutamide (ARN-509).[1][2] Specifically, this compound:
-
Prevents the binding of androgens (like dihydrotestosterone, DHT) to the ligand-binding domain of the AR.[1][2]
-
Blocks the formation of the AR coactivator complex, which is necessary for the transcription of AR target genes.[1][2]
Q2: What are the reported advantages of this compound over other antiandrogens?
A2: Preclinical studies have highlighted several potential advantages of this compound:
-
Higher Potency: In vitro, this compound has been shown to inhibit DHT-stimulated prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells more efficiently than enzalutamide and apalutamide.[3] In vivo, its antitumor activity, when calculated per unit of plasma concentration, is higher than that of enzalutamide.[3]
-
Lower Brain Penetration: this compound exhibits lower distribution to the brain compared to enzalutamide and apalutamide, which suggests a reduced risk of GABA receptor-related seizures.[1][2]
-
Lower Potential for Drug-Drug Interactions: this compound is a significantly weaker inducer of the cytochrome P450 enzyme CYP3A compared to enzalutamide and apalutamide.[1][2] This lower potential for drug-drug interactions makes it a more suitable candidate for combination therapies with drugs that are substrates of CYP3A.[1][2]
Q3: What is the recommended formulation and route of administration for this compound in animal studies?
A3: In published preclinical studies, this compound has been formulated in 0.5% Methylcellulose for oral administration by gavage (po).[2][4]
Q4: What are the suggested starting doses for efficacy studies in mice?
A4: Based on studies using the LnCaP-Z2 xenograft model in male immunodeficient mice, effective oral doses of this compound are reported to be 20 mg/kg and 50 mg/kg administered once daily.[1] An even higher antitumor efficacy was observed with a twice-daily administration of 20 mg/kg.
Q5: Is this compound orally bioavailable?
A5: Yes, this compound has been shown to be completely absorbed after oral administration, with an oral bioavailability of 100% in rats.[2][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Suboptimal Dosing Regimen | - Increase the dosing frequency (e.g., from once daily to twice daily). A 20 mg/kg twice-daily regimen has shown higher efficacy than a 50 mg/kg once-daily regimen. - Ensure accurate dosing by carefully calibrating equipment and using appropriate gavage techniques. |
| Inadequate Drug Formulation/Preparation | - Ensure this compound is fully suspended in the 0.5% Methylcellulose vehicle. Vortex or sonicate the suspension before each administration to ensure homogeneity. - Prepare the formulation fresh, as the stability of this compound in this vehicle over extended periods has not been reported. | |
| Animal Model Variability | - Use a well-characterized and validated animal model, such as the LnCaP-Z2 xenograft model, which has been shown to be responsive to this compound.[1] - Ensure consistent tumor implantation technique and tumor size at the start of treatment. In the pivotal study, treatment was initiated when tumors reached a mean volume of 160-190 mm³.[1] | |
| Development of Resistance | - Consider potential mechanisms of resistance to antiandrogens, such as AR amplification, expression of AR splice variants (e.g., AR-V7), or activation of bypass signaling pathways (e.g., PI3K/Akt).[5] - Analyze tumor tissue from non-responding animals for AR expression levels and the presence of AR splice variants. | |
| High Variability in Tumor Response Between Animals | Inconsistent Drug Administration | - Ensure all technicians are using a standardized oral gavage technique to minimize variability in drug delivery. - Stagger the timing of dosing for large cohorts to ensure each animal is treated consistently. |
| Heterogeneity of Tumor Xenografts | - Ensure the cancer cell line used for implantation is maintained under consistent culture conditions and is from a low passage number. - Increase the number of animals per group to improve statistical power and account for inherent biological variability. | |
| Adverse Effects in Animals (e.g., weight loss) | Toxicity at the Administered Dose | - Although this compound has a favorable safety profile, monitor animals daily for signs of toxicity. - If toxicity is observed, consider reducing the dose or dosing frequency. - Ensure the vehicle (0.5% Methylcellulose) is well-tolerated by the animals. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Competitor Compounds
| Compound | Ki for Inhibition of DHT-induced PSA Expression (nM) |
| This compound | 20.0 ± 5.5 |
| MDV3100 (Enzalutamide) | 30.8 ± 7.7 |
| ARN-509 (Apalutamide) | 38.4 |
| Bicalutamide | 190 |
| Data from in vitro studies using LnCaP prostate cancer cells.[2] |
Table 2: In Vivo Efficacy of this compound in the LnCaP-Z2 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Notes |
| This compound | 20 mg/kg, once daily | Comparable to MDV3100 at 10 mg/kg, once daily | - |
| This compound | 50 mg/kg, once daily | Comparable to MDV3100 at 10 mg/kg, once daily | - |
| This compound | 20 mg/kg, twice daily | Highest antitumor efficacy observed | In this group, 4 out of 8 tumors regressed. |
| MDV3100 (Enzalutamide) | 10 mg/kg, once daily | Significant tumor growth inhibition | - |
| Bicalutamide | - | Less effective than this compound and MDV3100 | - |
| Data from a 21-day treatment study in male immunodeficient mice with established LnCaP-Z2 tumors. |
Detailed Experimental Protocols
1. Preparation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of Methylcellulose in sterile water.
-
Drug Suspension: Weigh the required amount of this compound powder and suspend it in the 0.5% Methylcellulose vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Homogenization: Vortex the suspension vigorously for several minutes until it appears uniform. Sonication may be used to aid in dispersion.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle. Ensure the suspension is well-mixed before drawing each dose.
2. LnCaP-Z2 Xenograft Mouse Model for Efficacy Studies
-
Cell Culture: Culture LNCaP-Z2 human prostate cancer cells in appropriate media and conditions as recommended by the supplier.
-
Cell Preparation for Implantation: Harvest cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10⁶ cells per 200 µL.[1] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension into the flank of male CB17-SCID mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: When the mean tumor volume reaches approximately 160-190 mm³, randomize the animals into treatment and control groups.[1] Begin treatment as per the study design (e.g., daily oral gavage with vehicle or this compound).[1]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, collect tumors for further analysis (e.g., weight, histology, biomarker analysis). Blood samples can also be collected to measure PSA levels and drug concentrations.[1]
Visualizations
Caption: Mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Caption: Experimental workflow for evaluating the efficacy of this compound in a xenograft model.
Caption: A logical workflow for troubleshooting suboptimal efficacy of this compound in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 5. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of ONC1-13B
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential off-target effects of ONC1-13B. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a nonsteroidal antiandrogen that functions as an antagonist of the Androgen Receptor (AR).[1][2] Its mechanism of action is similar to that of enzalutamide (MDV3100) and ARN-509.[1][2] It works by:
-
Preventing the binding of androgens, such as dihydrotestosterone (DHT), to the AR ligand-binding domain.[1][2]
-
Disrupting the formation of the coactivator complex with the AR.[1][2]
This cascade of inhibition ultimately leads to a reduction in the expression of AR-dependent genes, such as Prostate-Specific Antigen (PSA), and a decrease in the proliferation of prostate cancer cells.[1]
Q2: What are the known favorable off-target characteristics of this compound compared to other antiandrogens?
Preclinical studies have highlighted several advantages of this compound regarding its off-target profile when compared to other antiandrogens like MDV3100 and ARN-509. These include a lower potential for certain adverse effects.[1][3]
-
Reduced Risk of Seizures: this compound exhibits lower distribution to the brain compared to MDV3100 and ARN-509, which is associated with a decreased risk of seizures related to GABA-A receptor inhibition.[1][3]
-
Lower Potential for Drug-Drug Interactions: this compound demonstrates significantly lower induction of the cytochrome P450 enzyme CYP3A4 in vitro compared to MDV3100, a known strong CYP3A inducer.[1][3] This suggests a reduced likelihood of drug-drug interactions when co-administered with other medications that are substrates of CYP3A4.[1][3]
Q3: Does this compound have any known interactions with other nuclear receptors?
While this compound is a potent AR antagonist, it has been shown to not bind to the Estrogen Receptor (ER). Interestingly, despite its lack of ER binding, this compound has been observed to inhibit the estradiol-stimulated growth of ER+/AR+ breast cancer xenografts. This suggests that its anti-tumor effect in this context is likely mediated through its primary on-target activity against the AR, which can also play a role in some breast cancers.
Q4: I am observing unexpected phenotypes in my cell-based assays with this compound. Could these be due to off-target effects?
While this compound has a favorable off-target profile, it is possible that unexpected phenotypes could arise from off-target interactions, especially at higher concentrations. To investigate this, consider the following:
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for AR antagonism.
-
Use a Structurally Unrelated AR Antagonist: Compare the phenotype induced by this compound with that of a structurally different AR antagonist. If the phenotype is consistent across different antagonists, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown of the Androgen Receptor: Use techniques like CRISPR/Cas9 or shRNA to reduce AR expression in your cell line. If the phenotype persists in AR-deficient cells upon treatment with this compound, it is likely an off-target effect.
Data Presentation
Table 1: Comparative Off-Target Profile of this compound
| Feature | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) |
| Brain Distribution | Lower | Higher | Higher |
| Potential for Seizures | Lower | Higher | Higher |
| CYP3A4 Induction | Significantly Lower | Strong Inducer | Inducer |
This table summarizes qualitative data from preclinical studies.[1][3]
Table 2: Hypothetical Kinome Profiling Data for this compound (Example)
| Kinase | IC50 (nM) | % Inhibition at 1 µM |
| AR (On-Target) | 20 | 98% |
| Kinase A | 1,500 | 45% |
| Kinase B | 5,200 | 18% |
| Kinase C | >10,000 | <5% |
This is a hypothetical table to illustrate the type of data generated from a kinome screen. Actual values for this compound are not publicly available.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of this compound to the Androgen Receptor in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human prostate cancer cell line expressing the Androgen Receptor (e.g., LNCaP) to 80-90% confluency.
-
Treat the cells with either this compound at a desired concentration (e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the Androgen Receptor.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis:
-
Plot the band intensity for the Androgen Receptor as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates stabilization of the Androgen Receptor upon drug binding.
-
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol provides a general workflow for identifying potential off-target kinase interactions of this compound.
Methodology:
-
Cell Lysate Preparation:
-
Prepare a lysate from a relevant cell line or tissue.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding Assay:
-
Incubate the cell lysate with varying concentrations of this compound or a vehicle control.
-
-
Kinase Enrichment:
-
Use a kinome profiling platform (e.g., kinobeads, antibody arrays). For kinobeads, add the beads to the inhibitor-treated lysate to capture unbound kinases.
-
-
Quantification:
-
For kinobead-based assays, elute the bound kinases and analyze them by mass spectrometry to identify and quantify the kinases that were competed off by this compound.
-
For antibody array-based assays, follow the manufacturer's instructions for detection and quantification of kinase phosphorylation.
-
-
Data Analysis:
-
Identify kinases for which binding or activity is significantly reduced in the presence of this compound.
-
Determine the IC50 values for the interaction of this compound with these potential off-target kinases.
-
Mandatory Visualizations
References
Refinement of ONC1-13B delivery methods in research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ONC1-13B in preclinical research. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal antiandrogen that functions as a full antagonist of the androgen receptor (AR).[1][2] Its mechanism involves several key actions: it competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the AR's ligand-binding domain.[3][4] This prevention of androgen binding subsequently impairs the nuclear translocation of the AR and the formation of the coactivator complex, which are essential steps for androgen-dependent gene expression.[1][3][4]
Q2: What is the recommended solvent for this compound for in vitro studies?
A2: For in vitro experiments, this compound should be dissolved in dimethylsulfoxide (DMSO) to create stock solutions.[3] Subsequent serial dilutions should also be prepared in DMSO.[3]
Q3: What is a standard formulation for this compound for in vivo oral administration?
A3: A commonly used formulation for oral gavage in preclinical animal models is a suspension of this compound in 0.5% Methylcellulose.[3][5]
Q4: What are the key advantages of this compound compared to other antiandrogens like MDV3100 (Enzalutamide)?
A4: Preclinical studies have highlighted several advantages of this compound. It demonstrates comparable or even higher in vivo activity when calculated per unit of plasma concentration.[3][4] A significant benefit is its lower distribution to the brain, which suggests a reduced risk of seizure-related side effects.[3][4] Furthermore, this compound is a weaker inducer of the CYP3A enzyme, indicating a lower potential for drug-drug interactions.[3][4]
Q5: In which cancer cell lines has this compound shown efficacy?
A5: this compound has demonstrated efficacy in inhibiting the proliferation of androgen-dependent prostate cancer cells, specifically LNCaP cells.[1][3] It has also been shown to inhibit the estradiol-stimulated growth of ER+/AR+ MCF7 breast cancer xenografts.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro activity or inconsistent results | Compound Precipitation: this compound may precipitate out of the solution at high concentrations or in aqueous media. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain solubility.- Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.- Prepare fresh dilutions from a DMSO stock solution for each experiment. |
| Cell Line Integrity: The androgen receptor expression in your cell line may have diminished over multiple passages. | - Perform routine authentication of your cell lines.- Check the AR expression levels in your cells via Western blot or qPCR.- Use cells within a limited passage number range for your experiments. | |
| Inaccurate Compound Concentration: Errors in weighing the compound or in serial dilutions. | - Have the stock solution concentration independently verified if possible.- Use calibrated pipettes and follow a strict dilution protocol. | |
| Reduced in vivo tumor growth inhibition | Inadequate Formulation/Suspension: The this compound may not be uniformly suspended in the 0.5% Methylcellulose vehicle, leading to inconsistent dosing. | - Ensure the 0.5% Methylcellulose solution is properly prepared and viscous.- Vigorously vortex or sonicate the formulation before each gavage to ensure a homogenous suspension.- Prepare the formulation fresh at regular intervals. |
| Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient for the tumor model being used. | - Refer to published studies for effective dosing regimens in similar models.[3]- Consider performing a dose-response study to determine the optimal dose for your specific experimental setup. | |
| Development of Drug Resistance: Tumor cells may develop resistance to this compound over time. | - This is a complex biological issue. Consider investigating mechanisms of resistance, such as AR mutations or bypass signaling pathways. | |
| Animal Health Issues (e.g., weight loss) | Vehicle-Related Toxicity: While generally well-tolerated, the vehicle or the stress of oral gavage could be affecting the animals. | - Include a vehicle-only control group to assess the effects of the formulation and administration procedure.- Ensure proper oral gavage technique to minimize stress and injury to the animals. |
| Compound-Related Toxicity at High Doses: The administered dose of this compound might be too high. | - Conduct a tolerability study with a range of doses to establish the maximum tolerated dose in your specific animal strain. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Assay | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) |
| DHT-induced PSA Expression (Ki) | 20.0 ± 5.5 nM | 30.8 ± 7.7 nM | 38.4 nM |
| DHT-induced Cell Proliferation (IC50) | 30 nM | 148 nM | 240 nM |
| Data from LNCaP cells.[3] |
Table 2: In Vivo Antitumor Efficacy of this compound in LNCaP-Z2 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition |
| This compound | 20 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 50 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 20 mg/kg, twice daily | Highest antitumor efficacy |
| MDV3100 | 10 mg/kg, once daily | - |
| Bicalutamide | 50 mg/kg, once daily | Less effective than this compound and MDV3100 |
| Study conducted over 21 days.[3] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of androgen-dependent prostate cancer cells (e.g., LNCaP).
Methodology:
-
Cell Culture: Culture LNCaP cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% charcoal-stripped serum (CSS) for 3 days to deplete androgens.
-
Seeding: Plate the cells in 96-well plates at an appropriate density.
-
Treatment: Prepare serial dilutions of this compound and control compounds (e.g., MDV3100, ARN-509) in DMSO. Further dilute in the culture medium. Treat the cells with the compounds in the presence of 1 nM 5-α-dihydrotestosterone (DHT). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 days.
-
Viability Assessment: Determine the number of viable cells using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the percentage of viable cells relative to the vehicle control and calculate the IC50 values.[3]
In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of this compound in an in vivo prostate cancer model.
Methodology:
-
Animal Model: Use male immunodeficient mice (e.g., CB17-SCID).
-
Tumor Cell Implantation: Subcutaneously implant LNCaP-Z2 tumor cells (e.g., 2x10^6 cells) suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a mean volume of approximately 160-190 mm³, randomize the animals into treatment groups.[3]
-
Formulation Preparation: Prepare this compound and control compounds in 0.5% Methylcellulose.
-
Drug Administration: Administer the compounds daily via oral gavage at the desired doses and schedules.[3]
-
Monitoring: Monitor tumor volume and animal body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for PSA and drug concentration analysis. Excise tumors for weight measurement and further analysis (e.g., Ki67 staining for proliferation).[3]
Visualizations
Caption: Mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Caption: High-level workflow for preclinical evaluation of this compound.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 5. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
Addressing resistance to ONC1-13B in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the investigational antiandrogen, ONC1-13B, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance typically develop?
A1: this compound is a second-generation, non-steroidal androgen receptor (AR) antagonist. Its mechanism of action is similar to that of enzalutamide and apalutamide, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the AR-coactivator complex formation.[1] Resistance to this class of drugs is a significant clinical challenge and can be broadly categorized into two main types: AR-dependent and AR-independent mechanisms.[1]
-
AR-Dependent Resistance: This occurs when the cancer cells remain reliant on AR signaling for growth and survival. Mechanisms include genetic alterations to the AR itself or enhancements to its signaling pathway.
-
AR-Independent Resistance: In this scenario, cancer cells bypass the need for AR signaling by activating alternative survival pathways.
Q2: What are the known AR-dependent mechanisms of resistance that could apply to this compound?
A2: Based on extensive research on similar AR antagonists, the following AR-dependent mechanisms are likely to confer resistance to this compound:
-
AR Gene Amplification: An increase in the number of copies of the AR gene leads to overexpression of the AR protein. This can overwhelm the inhibitory capacity of this compound, even at therapeutic concentrations.[2]
-
AR Ligand-Binding Domain (LBD) Mutations: Specific point mutations in the LBD of the AR can alter the binding of this compound, potentially converting it from an antagonist to an agonist. A clinically relevant example for similar drugs is the F876L mutation, which has been shown to confer resistance to enzalutamide and apalutamide.[2][3][4][5]
-
Androgen Receptor Splice Variants (AR-Vs): The expression of truncated AR variants that lack the LBD, such as AR-V7, can lead to a constitutively active receptor that is not targeted by this compound.[4][6]
-
Increased Intratumoral Androgen Synthesis: Cancer cells can develop the ability to synthesize their own androgens, thereby increasing the local concentration of AR agonists and outcompeting this compound.[2]
Q3: What are the potential AR-independent mechanisms of resistance to this compound?
A3: Cancer cells can evade AR-targeted therapy by activating alternative signaling pathways for survival and proliferation. These may include:
-
Glucocorticoid Receptor (GR) Upregulation: The GR can be upregulated in response to AR inhibition and can activate a significant portion of the AR-regulated genes, thereby providing a bypass mechanism.[2][7]
-
Activation of Other Oncogenic Pathways: Pathways such as Wnt/β-catenin and PI3K/Akt can be activated to promote cell survival and proliferation independently of AR signaling.[8]
-
Lineage Plasticity: A subset of cancer cells may undergo a phenotypic switch, for instance, to a neuroendocrine-like phenotype, which is not dependent on AR signaling. This can be driven by the loss of tumor suppressors like TP53 and RB1.[1][2]
Q4: What is the potential role of GPRC5A in prostate cancer and its relevance to this compound resistance?
A4: G protein-coupled receptor class C group 5 member A (GPRC5A) is an orphan receptor with a complex and context-dependent role in cancer.[9] In prostate cancer, higher expression of GPRC5A has been correlated with cell proliferation and bone metastasis.[10] While a direct link to antiandrogen resistance is not yet firmly established, its involvement in pro-proliferative signaling pathways suggests it could contribute to a more aggressive and potentially resistant phenotype.[10][11] Further research is needed to elucidate any direct role of GPRC5A in bypassing AR inhibition by this compound.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Cell Culture
Symptom: Your cancer cell line, which was initially sensitive to this compound, now shows reduced growth inhibition at the same concentration (increase in IC50).
Possible Causes and Troubleshooting Steps:
-
AR Gene Amplification:
-
Hypothesis: The cells have amplified the AR gene, leading to AR protein overexpression.
-
Verification:
-
Quantitative PCR (qPCR): Measure AR gene copy number relative to a control gene.
-
Western Blot: Assess AR protein levels compared to the parental, sensitive cell line.
-
-
Solution: Consider increasing the concentration of this compound or exploring combination therapies.
-
-
AR LBD Mutation:
-
Hypothesis: A mutation in the AR LBD has occurred, potentially converting this compound into an agonist.
-
Verification:
-
Sanger Sequencing: Sequence the LBD of the AR gene from your resistant cells to identify known resistance-conferring mutations (e.g., F876L).
-
-
Solution: If a mutation is confirmed, this compound may no longer be effective. Consider switching to a different class of therapeutic agent.
-
-
Expression of AR Splice Variants:
-
Hypothesis: The resistant cells are expressing constitutively active AR splice variants (e.g., AR-V7).
-
Verification:
-
RT-qPCR: Use primers specific for AR-V7 to detect its expression.
-
Western Blot: Use an antibody that recognizes the N-terminal domain of AR to detect the full-length and truncated variant proteins.
-
-
Solution: this compound will not be effective against LBD-lacking variants. Explore therapies that target the N-terminal domain of AR or downstream signaling pathways.
-
Issue 2: Complete Loss of Response to this compound
Symptom: Your cancer cells are proliferating in the presence of this compound at concentrations that were previously cytotoxic.
Possible Causes and Troubleshooting Steps:
-
Activation of Bypass Pathways:
-
Hypothesis: The cells have activated AR-independent survival pathways.
-
Verification:
-
Western Blot: Probe for the activation (phosphorylation) of key proteins in bypass pathways, such as GR, β-catenin, and Akt.
-
-
Solution: Consider combination therapy with inhibitors of the activated bypass pathway (e.g., a PI3K inhibitor if p-Akt is elevated).
-
-
Lineage Plasticity:
-
Hypothesis: The cancer cells have undergone a phenotypic switch to an AR-independent lineage (e.g., neuroendocrine).
-
Verification:
-
Immunofluorescence or Western Blot: Check for the expression of neuroendocrine markers such as Synaptophysin (SYP) and Chromogranin A (CHGA).
-
-
Solution: AR-targeted therapies will be ineffective. A different therapeutic strategy, such as chemotherapy, may be required.
-
Data Presentation
Table 1: Common Androgen Receptor Mutations Associated with Resistance to Second-Generation Antiandrogens
| Mutation | Location | Effect on Drug |
| F876L | Ligand-Binding Domain | Converts enzalutamide and apalutamide into agonists[2][3][4][5] |
| T878A | Ligand-Binding Domain | Broadens ligand specificity; can be activated by other steroids |
| W742C | Ligand-Binding Domain | Confers resistance to bicalutamide; may have implications for second-generation antiandrogens |
Experimental Protocols
Protocol 1: Sequencing of the Androgen Receptor Ligand-Binding Domain
-
RNA Isolation: Extract total RNA from both sensitive (parental) and this compound-resistant cancer cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Amplify the AR LBD from the cDNA using primers flanking the region of interest.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence of the AR and the sequence from the parental cells to identify any mutations.
Protocol 2: Western Blot for AR and Bypass Pathway Proteins
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, AR-V7, GR, p-Akt, Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinically relevant androgen receptor mutation confers resistance to second-generation antiandrogens enzalutamide and ARN-509 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Splice Variants in the Era of Enzalutamide and Abiraterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming mutation-based resistance to antiandrogens with rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Second-Generation Antiandrogen Therapy for Prostate Cancer: Actual Knowledge and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. GPRC5A: An Emerging Biomarker in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPRC5A facilitates cell proliferation through cell cycle regulation and correlates with bone metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPRC5A regulates proliferation and oxidative stress by inhibiting the STAT3/Socs3/c-MYC pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in long-term ONC1-13B treatment studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ONC1-13B. The following sections offer troubleshooting guidance and frequently asked questions to address potential challenges in long-term treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal antiandrogen that functions as an antagonist of the androgen receptor (AR).[1] Its mechanism of action is similar to second-generation antiandrogens like enzalutamide and apalutamide.[1] It competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the ligand-binding domain of the AR.[1][2] This prevents AR nuclear translocation and the subsequent formation of the coactivator complex, ultimately inhibiting the transcription of AR target genes like prostate-specific antigen (PSA).[1][2]
Q2: How does the in vitro potency of this compound compare to other antiandrogens?
A2: Preclinical studies have shown that this compound inhibits DHT-induced PSA expression with a Ki of 20 nM. This is more potent than bicalutamide (Ki 190 nM) and comparable to or slightly more potent than MDV3100 (enzalutamide) (Ki 30.8 nM) and ARN-509 (apalutamide) (Ki 38.4 nM).[3]
Q3: What are the potential advantages of this compound observed in preclinical studies?
A3: Preclinical data suggests two key potential advantages of this compound over other second-generation antiandrogens:
-
Lower potential for seizures: this compound has been shown to have lower distribution to the brain compared to MDV3100 and ARN-509, which may translate to a decreased risk of GABA-related seizures.[1][2][4]
-
Lower potential for drug-drug interactions: this compound is a significantly weaker inducer of the CYP3A4 enzyme compared to MDV3100 and ARN-509.[1][3] This suggests a lower likelihood of altering the metabolism of co-administered drugs that are substrates of CYP3A4.[1]
Q4: What are the known mechanisms of resistance to second-generation antiandrogens that might be relevant for long-term this compound studies?
A4: While specific resistance mechanisms to this compound have not been clinically documented, long-term treatment with similar antiandrogens like enzalutamide and apalutamide has been associated with the development of resistance through several mechanisms. These can be broadly categorized as:
-
AR-dependent mechanisms:
-
AR gene amplification and overexpression: Increased levels of the AR can overcome the inhibitory effects of the drug.
-
AR mutations: Mutations in the AR ligand-binding domain can alter drug binding or convert the antagonist into an agonist.
-
AR splice variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain (e.g., AR-V7) can drive AR signaling in the absence of androgens.[5][6]
-
-
AR-independent mechanisms:
-
Bypass signaling pathways: Activation of alternative survival pathways, such as the PI3K/AKT or Wnt/β-catenin pathways, can promote tumor growth despite AR inhibition.[5]
-
Lineage plasticity: Prostate cancer cells can undergo a phenotypic switch to a neuroendocrine or other AR-independent lineage.[5][7]
-
Glucocorticoid receptor (GR) upregulation: Increased GR expression can activate a subset of AR target genes, promoting resistance.[6][7]
-
Q5: What are the potential long-term side effects to monitor in animal studies with this compound?
A5: Long-term studies with androgen receptor signaling inhibitors in humans have identified several potential side effects.[8] While specific long-term toxicity data for this compound is not available, researchers conducting extended in vivo studies should monitor for signs of:
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell proliferation assays.
-
Possible Cause 1: Cell line instability.
-
Troubleshooting: Ensure you are using a consistent and low passage number of your prostate cancer cell line (e.g., LNCaP). Regularly perform cell line authentication.
-
-
Possible Cause 2: Variability in this compound concentration.
-
Troubleshooting: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
-
Possible Cause 3: Inconsistent seeding density.
-
Troubleshooting: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells at the start of the experiment.
-
Problem 2: Reduced efficacy of this compound in long-term in vivo xenograft studies.
-
Possible Cause 1: Development of resistance.
-
Troubleshooting: At the end of the study, excise the tumors and perform molecular analysis to investigate potential resistance mechanisms. This could include qPCR or Western blotting for AR, AR-V7, and markers of alternative signaling pathways.
-
-
Possible Cause 2: Suboptimal dosing or formulation.
-
Troubleshooting: Verify the stability of the this compound formulation over the course of the study. Measure plasma concentrations of this compound at different time points to ensure adequate drug exposure. The preclinical studies used a formulation in 0.5% Methylcellulose for oral gavage.[4]
-
Problem 3: High background signal in PSA expression assays.
-
Possible Cause 1: Contamination of cell cultures.
-
Troubleshooting: Regularly test cell cultures for mycoplasma contamination.
-
-
Possible Cause 2: Non-specific antibody binding in ELISA.
-
Troubleshooting: Optimize the blocking and washing steps of your ELISA protocol. Use a high-quality, validated PSA antibody.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Competitor Compounds
| Compound | Target | Assay | Potency (Ki/IC50) | Cell Line |
| This compound | AR | DHT-induced PSA expression | Ki: 20.0 ± 5.5 nM | LNCaP |
| MDV3100 (enzalutamide) | AR | DHT-induced PSA expression | Ki: 30.8 ± 7.7 nM | LNCaP |
| ARN-509 (apalutamide) | AR | DHT-induced PSA expression | Ki: 38.4 nM | LNCaP |
| Bicalutamide | AR | DHT-induced PSA expression | Ki: 190 nM | LNCaP |
| This compound | AR | DHT-induced cell proliferation | IC50: 30 nM | LNCaP |
| MDV3100 (enzalutamide) | AR | DHT-induced cell proliferation | IC50: 148 nM | LNCaP |
| ARN-509 (apalutamide) | AR | DHT-induced cell proliferation | IC50: 240 nM | LNCaP |
Data sourced from Ivachtchenko et al., 2014.[2][3]
Table 2: In Vivo Antitumor Efficacy of this compound in LNCaP-Z2 Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition |
| Vehicle | - | - |
| This compound | 20 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 50 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 20 mg/kg, twice daily | Highest antitumor efficacy |
| MDV3100 (enzalutamide) | 10 mg/kg, once daily | - |
| Bicalutamide | 50 mg/kg, once daily | Less effective |
Data summarized from Ivachtchenko et al., 2014.[2][3]
Experimental Protocols
1. DHT-Stimulated PSA Expression Assay
-
Cell Line: LNCaP prostate cancer cells.
-
Methodology:
-
Culture LNCaP cells in a medium containing 5% charcoal-stripped serum (CSS) for 3 days to reduce basal AR activity.[3]
-
Seed the cells in appropriate multi-well plates.
-
Treat the cells with varying concentrations of this compound or control compounds in the presence of 1 nM 5-α-dihydrotestosterone (DHT).[3]
-
Incubate for 24 hours.[3]
-
Collect the culture medium and measure the concentration of secreted PSA using a commercially available ELISA kit.
-
Normalize the PSA expression to the vehicle control (e.g., DMSO) and plot the results to determine the Ki.[3]
-
2. Cell Proliferation Assay
-
Cell Line: LNCaP prostate cancer cells.
-
Methodology:
-
Follow steps 1-3 of the PSA expression assay.
-
Incubate the cells for 5 days.[3]
-
Assess the number of viable cells using a suitable method, such as a luminescence-based assay that measures ATP content or a colorimetric assay like MTT or XTT.[12][13]
-
Plot the percentage of viable cells relative to the vehicle control to determine the IC50.[3]
-
3. In Vivo LNCaP Xenograft Model
-
Animal Model: Male immunodeficient mice (e.g., nu/nu or SCID).[14][15]
-
Methodology:
-
Culture LNCaP cells to confluence.
-
Resuspend the cells in a mixture of culture medium and Matrigel.[14][15]
-
Subcutaneously inject the cell suspension into the flanks of the mice.[14][15]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.[14]
-
Administer this compound (formulated in 0.5% Methylcellulose) or control compounds orally once or twice daily.[2][3]
-
Measure tumor volume and body weight regularly throughout the 21-day treatment period.[2]
-
At the end of the study, collect blood for PSA and drug concentration analysis, and excise tumors for weight measurement and further analysis (e.g., histology, biomarker expression).[2]
-
4. CYP3A Induction Assay
-
Cell System: Cryopreserved primary human hepatocytes.[16]
-
Methodology:
-
Plate the hepatocytes and allow them to form a monolayer.
-
Treat the cells with this compound, positive controls (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.[16]
-
Assess CYP3A4 induction by one of the following methods:
-
Enzyme Activity: Incubate the cells with a CYP3A4-selective probe substrate (e.g., midazolam) and measure the formation of the metabolite.[16]
-
mRNA Expression: Lyse the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the fold-change in CYP3A4 mRNA levels relative to the vehicle control.[17]
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Potential mechanisms of resistance to long-term this compound treatment.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 7. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Hormone Therapy for Prostate Cancer Fact Sheet - NCI [cancer.gov]
- 10. Risks of Major Long-Term Side Effects Associated with Androgen-Deprivation Therapy in Men with Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. Cells and xenografts [bio-protocol.org]
- 16. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
Optimizing Experimental Conditions for ONC1-13B: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONC1-13B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonsteroidal antiandrogen that functions as an antagonist of the androgen receptor (AR).[1][2][3][4][5] Its mechanism of action is similar to enzalutamide (MDV3100) and includes preventing the binding of androgens to the AR, inhibiting the nuclear translocation of the AR, and blocking the formation of the coactivator complex.[1][2][3][5][6] This ultimately leads to the inhibition of androgen-dependent gene expression.[1][2]
Q2: What are the key advantages of this compound compared to other antiandrogens like enzalutamide (MDV3100)?
A2: Preclinical studies have highlighted several advantages of this compound. It demonstrates comparable or even higher in vivo activity than MDV3100 at similar doses.[1][2][3][4][5] Notably, this compound has lower distribution to the brain, which is expected to reduce the risk of seizures, a known side effect associated with some AR antagonists.[1][2][3][4][5] Additionally, this compound is a significantly weaker inducer of the CYP3A enzyme compared to MDV3100, suggesting a lower potential for drug-drug interactions.[1][2][3][4][5]
Q3: What cell lines are recommended for studying the effects of this compound?
A3: Prostate cancer cell lines that express the androgen receptor are suitable for studying this compound. The LNCaP cell line and its derivatives, such as LNCaP-Z2, have been successfully used in preclinical studies to evaluate the efficacy of this compound in inhibiting DHT-stimulated PSA expression and cell proliferation.[1][6]
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro studies, this compound is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution, which is then further diluted in cell culture medium.[1] For in vivo oral administration in animal models, this compound has been formulated in 0.5% Methylcellulose.[1][7]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Lower than expected inhibition of cell proliferation or PSA expression.
-
Question: I am not observing the expected level of inhibition in my cell proliferation or PSA expression assays. What could be the cause?
-
Answer:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range for this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Insufficient Incubation Time: The inhibitory effects of this compound are time-dependent. Consider extending the incubation period to allow for sufficient time for the compound to exert its effects.
-
Compound Stability: Verify the stability of your this compound stock solution. Improper storage can lead to degradation. It is advisable to prepare fresh dilutions from a properly stored stock for each experiment.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to inconsistent and unreliable results.
-
DHT Stimulation: Confirm that the concentration of dihydrotestosterone (DHT) used for stimulation is appropriate. The inhibitory effect of this compound is observed in the presence of an androgen stimulus.
-
Issue 2: High variability between replicate wells in cell-based assays.
-
Question: My results from cell viability or proliferation assays show high variability between replicate wells. How can I improve consistency?
-
Answer:
-
Inconsistent Seeding Density: Ensure a uniform cell seeding density across all wells of your multi-well plates.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, consider not using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing of cell suspensions and reagents.
-
Compound Precipitation: At higher concentrations, small molecules can sometimes precipitate out of solution in cell culture media. Visually inspect your wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent/formulation.
-
In Vivo Experiments
Issue 3: High variability in tumor growth inhibition in xenograft studies.
-
Question: I am observing significant variability in the anti-tumor response to this compound in my animal xenograft model. What are the potential reasons?
-
Answer:
-
Inconsistent Formulation and Dosing: Ensure the this compound formulation is homogenous. For suspensions like methylcellulose, vortex the solution before and during dosing to maintain a uniform suspension.[8] Verify the accuracy of your administration technique (e.g., oral gavage).[8]
-
Animal Health and Stress: The health and stress levels of the animals can influence drug metabolism and tumor growth.[8] Ensure proper acclimatization and monitor the health of the animals throughout the study.[8]
-
Tumor Heterogeneity: Biological variability within the tumor model can contribute to varied responses.[8] Use cells from the same passage number for implantation and ensure a consistent implantation technique.[8]
-
Quantitative Data Summary
| Parameter | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide | Reference |
| Ki for DHT-induced PSA expression (nM) | 20.0 ± 5.5 | 30.8 ± 7.7 | 38.4 | 190 | [1] |
| IC50 for DHT-induced cell proliferation (nM) | 30 | 148 | 240 | - | [2] |
| IC50 for AR Nuclear Translocation (µM) | 3.3 | 2.2 | - | 2.0 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., 0.1% DMSO) in the presence of 1 nM DHT.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound Signaling Pathway
Caption: General Experimental Workflow for this compound Evaluation
Caption: Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 5. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to interpret variable data from ONC1-13B experiments
Welcome to the technical support center for ONC1-13B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable data and troubleshooting common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, nonsteroidal antiandrogen that acts as a competitive antagonist of the Androgen Receptor (AR).[1][2] Its mechanism of action is similar to other next-generation antiandrogens like Enzalutamide (MDV3100) and Apalutamide (ARN-509).[1][2] It functions by:
-
Preventing the binding of androgens, such as dihydrotestosterone (DHT), to the AR's ligand-binding domain.[3][1][2]
-
Preventing the formation of the AR coactivator complex, which is necessary for the transcription of androgen-responsive genes.[3][1][2]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound has demonstrated high efficacy in preclinical models of prostate cancer, including castration-resistant prostate cancer (CRPC).[1] It has also been shown to inhibit the growth of ER+/AR+ breast cancer xenografts.
Q3: How does the in vitro potency of this compound compare to other antiandrogens?
A3: this compound has been shown to be more potent than several other antiandrogens in in vitro assays. For instance, it inhibits DHT-induced Prostate-Specific Antigen (PSA) expression and cell proliferation in LNCaP cells at lower concentrations compared to Bicalutamide, MDV3100, and ARN-509.[3][4][5]
Q4: What are the potential advantages of this compound over other antiandrogens in a clinical setting?
A4: Preclinical data suggests this compound has a favorable safety profile. It exhibits lower distribution to the brain compared to MDV3100 and ARN-509, which may reduce the risk of seizures.[1][2][4] Additionally, it is a weaker inducer of the CYP3A enzyme, suggesting a lower potential for drug-drug interactions.[1][2][4]
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in PSA expression assay results.
-
Potential Cause 1: Inconsistent Cell Culture Conditions. Different batches of fetal bovine serum (FBS) or charcoal-stripped serum (CSS) can have varying levels of residual androgens, affecting baseline PSA expression. Cell passage number and confluency can also influence results.
-
Troubleshooting Steps:
-
Use a single, tested lot of FBS or CSS for the duration of a study.
-
Ensure consistent cell seeding density and harvest cells at a similar confluency for each experiment.
-
Standardize the duration of androgen deprivation before treating with DHT and this compound.
-
Perform regular cell line authentication to ensure you are working with the correct cells.
-
-
Potential Cause 2: Assay Variability. Both analytical and biological variation can contribute to inconsistent PSA measurements.[6] Different PSA assay kits can also yield different absolute values.[7]
-
Troubleshooting Steps:
-
Use the same PSA detection kit (e.g., ELISA) and methodology throughout a series of experiments.
-
Include positive and negative controls in every plate to monitor assay performance.
-
To account for biological variability, repeat experiments and consider the trend rather than absolute values from a single experiment. An increase in PSA of approximately 30% may indicate a true biological change.[6]
-
Issue 2: Inconsistent IC50 values in cell proliferation/viability assays (e.g., MTT, WST-1).
-
Potential Cause 1: Metabolic-based assays do not always correlate with cell number. Assays like MTT measure metabolic activity, which can be influenced by the treatment itself, independent of cell proliferation.[8][9] This can lead to an over- or under-estimation of cell viability.
-
Troubleshooting Steps:
-
Potential Cause 2: Variability in Experimental Setup. Inconsistent seeding density, edge effects in microplates, and variations in incubation time can all contribute to variable results.[11]
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension during seeding to avoid clumps and uneven cell distribution.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples, or fill them with media.
-
Strictly adhere to the same incubation times for all experiments.
-
Issue 3: Unexpected results in AR nuclear translocation assays.
-
Potential Cause 1: Issues with Transfection or Staining. In assays using GFP-tagged AR, low transfection efficiency or photobleaching can lead to weak signals. For immunofluorescence-based assays, antibody specificity and concentration are critical.
-
Troubleshooting Steps:
-
Optimize transfection protocols for the specific cell line being used.
-
For immunofluorescence, carefully titrate the primary antibody and include appropriate controls (e.g., secondary antibody only) to check for non-specific binding.
-
Use imaging software to quantify the nuclear-to-cytoplasmic fluorescence ratio for an objective measurement.
-
-
Potential Cause 2: Agonist/Antagonist Activity. Some compounds may exhibit partial agonist activity at certain concentrations, leading to unexpected AR translocation.
-
Troubleshooting Steps:
-
Test a wide range of this compound concentrations to fully characterize its dose-response curve.
-
Compare the results with a known full antagonist (like MDV3100) and a known agonist (like DHT) as controls.
-
In Vivo Xenograft Studies
Issue 4: High variability in tumor growth within the same treatment group.
-
Potential Cause 1: Inherent Tumor Heterogeneity. Patient-derived xenografts (PDXs) and even established cell line xenografts can exhibit clonal evolution and heterogeneity, leading to varied growth rates.[12][13]
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power.
-
Ensure that the initial tumor volumes are as consistent as possible across all animals and groups at the start of treatment.
-
-
Potential Cause 2: Inconsistent Drug Administration. Variability in the formulation or administration (e.g., oral gavage) of this compound can lead to differences in drug exposure between animals.
-
Troubleshooting Steps:
-
Prepare fresh drug formulations regularly and ensure they are homogenous.
-
Train personnel thoroughly in animal handling and dosing techniques to ensure consistency.
-
Consider performing pharmacokinetic analysis on a subset of animals to confirm consistent drug exposure.
-
Issue 5: Discrepancy between in vitro and in vivo efficacy.
-
Potential Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Differences. The concentration of this compound that is effective in vitro may not be achieved or sustained in the tumor tissue in vivo.
-
Troubleshooting Steps:
-
Conduct PK studies to determine the bioavailability, half-life, and tumor distribution of this compound in the chosen animal model.
-
Correlate tumor drug concentrations with pharmacodynamic markers (e.g., PSA levels in serum, Ki67 staining in tumors) to establish a dose-response relationship in vivo.
-
-
Potential Cause 2: Influence of the Tumor Microenvironment. The in vivo tumor microenvironment, which is absent in 2D cell culture, can significantly impact drug response.[12]
-
Troubleshooting Steps:
-
Consider using orthotopic xenograft models, which provide a more physiologically relevant microenvironment compared to subcutaneous models.[14]
-
Analyze the tumor microenvironment post-treatment for changes in stromal cells, immune infiltrate, and other factors that may contribute to the observed response.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Competitor Compounds
| Compound | Ki (nM) for PSA Expression Inhibition | IC50 (nM) for Cell Proliferation Inhibition |
| This compound | 20.0 ± 5.5 | 30 |
| MDV3100 | 30.8 ± 7.7 | 148 |
| ARN-509 | 38.4 | 240 |
| Bicalutamide | 190 | Not Reported |
Data from LNCaP prostate cancer cells stimulated with 1nM DHT.[3][4][5]
Table 2: In Vitro AR Competitive Binding Assay
| Compound | IC50 (µM) |
| This compound | 7.9 |
| MDV3100 | 16.3 |
| DHT | 0.019 |
Data from a competitive binding assay versus a fluorescent AR ligand.[5]
Experimental Protocols
Protocol 1: DHT-Stimulated PSA Expression Assay
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.
-
Androgen Deprivation: Three days prior to the experiment, switch the medium to RPMI-1640 supplemented with 5% charcoal-stripped serum (CSS) to deplete androgens.
-
Seeding: Seed LNCaP cells in a 96-well plate at a density of 1 x 104 cells/well in the CSS-containing medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (or other test compounds) in the presence of 1 nM DHT. Include a vehicle control (e.g., DMSO) and a DHT-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
PSA Measurement: Collect the cell culture supernatant and measure the concentration of secreted PSA using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PSA levels to the vehicle control and plot the results as a percentage of inhibition versus the log of the compound concentration. Calculate the Ki or IC50 value using non-linear regression analysis.
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
-
Reagents:
-
Purified, full-length human AR protein.
-
Radiolabeled androgen (e.g., [3H]-DHT).
-
Unlabeled DHT (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM Li2SO4, 10% glycerol, pH 7.2).[15]
-
-
Assay Setup: In a 384-well plate, add the purified AR protein.[15]
-
Competition: Add serial dilutions of this compound or unlabeled DHT to the wells.
-
Radioligand Addition: Add a constant concentration of [3H]-DHT (e.g., 20 nM) to all wells.[15]
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 16-24 hours).
-
Separation: Separate the receptor-bound from unbound radioligand. This can be achieved using methods like scintillation proximity assay (SPA), filtration, or size-exclusion chromatography.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
Visualizations
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Intra-Individual Variationin Prostate-Specific Antigen Levels in a Biennial Randomized Prostate Cancer Screening Program in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interassay Variability and Clinical Implications of Five Different Prostate-specific Antigen Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. Defining the challenges and opportunities for using patient-derived models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 14. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Comparing the Efficacy of the Androgen Receptor Antagonists ONC1-13B and ARN-509
For researchers, scientists, and drug development professionals, the landscape of prostate cancer therapeutics is continually evolving. A key area of focus remains the androgen receptor (AR), a critical driver of prostate cancer growth. This guide provides an objective comparison of two AR antagonists: ONC1-13B, a promising preclinical candidate, and ARN-509 (apalutamide), an approved and clinically validated therapeutic. This analysis is based on available preclinical and clinical data to inform future research and development directions.
Mechanism of Action: A Shared Target, Subtle Differences
Both this compound and ARN-509 are nonsteroidal antiandrogens that function by competitively inhibiting the androgen receptor.[1][2] Their primary mechanism involves binding to the ligand-binding domain of the AR, which in turn prevents the binding of androgens like dihydrotestosterone (DHT).[1][2] This action effectively blocks the downstream signaling cascade that promotes prostate cancer cell proliferation and survival. Specifically, both compounds have been shown to impair the nuclear translocation of the AR and inhibit androgen-dependent gene expression.[1][2]
While their core mechanism is similar, preclinical data suggests potential differences in their molecular interactions and downstream effects, which may influence their overall efficacy and safety profiles.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study provides a direct comparison of the in vitro and in vivo efficacy of this compound and ARN-509.
In Vitro Efficacy
In cell-based assays using the LNCaP human prostate cancer cell line, this compound demonstrated slightly greater potency in inhibiting DHT-induced prostate-specific antigen (PSA) expression compared to ARN-509.[3] Furthermore, this compound showed superior inhibition of DHT-induced cell proliferation.[3]
| Compound | Ki for DHT-induced PSA Expression (nM)[3] | IC50 for DHT-induced Cell Proliferation (nM)[3] |
| This compound | 20.0 | 30 |
| ARN-509 | 38.4 | 240 |
In Vivo Efficacy in a Xenograft Model
The antitumor activity of this compound and ARN-509 was evaluated in a xenograft model using LNCaP-Z2 prostate cancer cells implanted in male immunodeficient mice.[3] In this model, this compound was shown to effectively inhibit tumor growth and suppress PSA expression.[4] While a direct side-by-side in vivo comparison from this specific study is not fully detailed in the provided text, the authors state that the antitumor activity of this compound is higher than ARN-509 in vivo, calculated per unit of concentration in plasma.[5]
Clinical Efficacy: The Decisive Advantage of ARN-509 (Apalutamide)
The most significant differentiator between this compound and ARN-509 is the wealth of clinical data available for the latter. ARN-509, under the name apalutamide, has undergone extensive clinical development and is an approved treatment for prostate cancer.
A pivotal Phase 3 trial (SPARTAN) in patients with non-metastatic castration-resistant prostate cancer (nmCRPC) demonstrated that apalutamide significantly improved metastasis-free survival compared to placebo.[6] Subsequent studies have confirmed its efficacy and safety in various stages of prostate cancer.[7]
In contrast, the clinical development of this compound is less clear. A press release in 2014 announced the initiation of a Phase 1 clinical study in patients with metastatic castration-resistant prostate cancer (mCRPC) in Russia.[8] However, no published results from this or any subsequent clinical trials for this compound have been found. This absence of clinical data is a critical limitation when comparing its efficacy to the clinically validated ARN-509.
| Endpoint | ARN-509 (Apalutamide) in nmCRPC (SPARTAN Trial)[6] | This compound |
| Metastasis-Free Survival | Median, 40.5 months vs. 16.2 months for placebo | No clinical data available |
| Time to PSA Progression | Median not reached vs. 3.7 months for placebo | No clinical data available |
| PSA Response (≥50% decline) | 89.7% of patients vs. 2.2% for placebo | No clinical data available |
Safety and Tolerability Profile
Preclinical data suggests potential safety advantages for this compound. It exhibits lower distribution to the brain compared to ARN-509, which may translate to a lower risk of seizures, a known side effect of some AR antagonists.[4] Additionally, this compound has been shown to be a significantly weaker inducer of the metabolic enzyme CYP3A in vitro, suggesting a lower potential for drug-drug interactions compared to ARN-509.[4]
The clinical safety profile of ARN-509 (apalutamide) is well-characterized through its extensive clinical trial program. Common adverse events include fatigue, rash, hypertension, and diarrhea.[6]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound to the androgen receptor.
A common protocol involves incubating a source of androgen receptors (e.g., rat prostate cytosol or a recombinant AR protein) with a fixed concentration of a radiolabeled androgen (e.g., ³H-R1881).[9] Varying concentrations of the test compound are then added to compete with the radiolabeled androgen for binding to the receptor. After reaching equilibrium, the receptor-bound radioligand is separated from the unbound fraction, and the radioactivity is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen is determined as the IC50 value.[9]
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon ligand binding and the inhibitory effect of test compounds.
A typical method involves using cells (e.g., HEK293) stably expressing a fluorescently tagged AR (e.g., GFP-AR).[1][5] The cells are treated with an androgen to induce AR nuclear translocation, in the presence or absence of the test compound. The intracellular distribution of the fluorescently tagged AR is then visualized and quantified using high-content imaging or fluorescence microscopy.[1][5]
LNCaP Xenograft Model for In Vivo Efficacy
This model is used to evaluate the antitumor activity of compounds in a living organism.
LNCaP human prostate cancer cells are injected subcutaneously into immunocompromised mice.[10][11] Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound or ARN-509) orally, while the control group receives a vehicle. Tumor volume and serum PSA levels are monitored over time to assess the efficacy of the treatment.[10][11]
Conclusion
Based on the available preclinical data, this compound demonstrates promising in vitro and in vivo efficacy as an androgen receptor antagonist, appearing slightly more potent than ARN-509 in some cell-based assays.[3] Furthermore, its preclinical safety profile suggests potential advantages regarding seizure risk and drug-drug interactions.[4]
However, the critical distinction lies in the clinical validation of ARN-509 (apalutamide). With a proven benefit in large-scale clinical trials and regulatory approval, ARN-509 stands as a well-established therapeutic option for prostate cancer.[6][7] The absence of published clinical trial data for this compound makes a direct comparison of their clinical utility impossible at this time.
For the research and drug development community, this compound represents an intriguing preclinical candidate with a favorable profile that warrants further investigation. The progression of this compound into and through clinical trials will be necessary to determine if its preclinical promise translates into a safe and effective therapy for patients with prostate cancer and how it truly compares to established treatments like ARN-509.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. epa.gov [epa.gov]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
- 11. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
A Head-to-Head Showdown: ONC1-13B vs. Bicalutamide in Prostate Cancer Models
For Immediate Release
[City, State] – [Date] – In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, a newer contender, ONC1-13B, is demonstrating notable advantages over the established nonsteroidal antiandrogen, bicalutamide. Preclinical data reveal that this compound exhibits superior potency in inhibiting key pathways driving prostate cancer growth and a more favorable safety profile, positioning it as a promising next-generation therapeutic. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: A Refined Approach to Androgen Receptor Blockade
Both this compound and bicalutamide function as androgen receptor antagonists, competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to the AR.[1][2] This blockade prevents the downstream signaling cascade that promotes the growth and proliferation of prostate cancer cells.[3][4]
However, this compound's mechanism appears more comprehensive. Beyond preventing ligand binding, it efficiently hinders the nuclear translocation of the androgen receptor and the subsequent formation of the coactivator complex, crucial steps for AR-mediated gene transcription.[2][5] Bicalutamide also inhibits AR, but its antagonistic action can be overcome by AR overexpression or mutations, a common mechanism of resistance in advanced prostate cancer.[6]
dot
Caption: Simplified androgen receptor signaling pathway and points of inhibition by this compound and bicalutamide.
Quantitative Comparison of In Vitro Efficacy
Head-to-head in vitro assays underscore the superior potency of this compound. In studies using the LNCaP prostate cancer cell line, this compound demonstrated a significantly lower inhibition constant (Ki) for DHT-induced Prostate-Specific Antigen (PSA) expression and a lower IC50 for inhibiting androgen-stimulated AR nuclear translocation compared to bicalutamide.
| Parameter | This compound | Bicalutamide | Fold Difference |
| Ki (DHT-induced PSA expression) | 20 nM | 190 nM | 9.5x more potent |
| IC50 (AR Nuclear Translocation Inhibition) | 3.3 µM | 2.0 µM (MDV3100) | - |
Note: Direct comparative IC50 for bicalutamide in the same AR nuclear translocation assay was not available in the cited preclinical study for this compound. The value for MDV3100 (enzalutamide) is provided for context as a second-generation antiandrogen.
In Vivo Antitumor Activity: A Preclinical Xenograft Model
The superior in vitro potency of this compound translates to more effective tumor growth inhibition in vivo. A study utilizing an LNCaP-Z2 prostate cancer xenograft model in male immunodeficient mice directly compared the antitumor efficacy of this compound and bicalutamide.
| Treatment Group | Dosage | Outcome |
| This compound | 20 mg/kg, once daily (oral) | Antitumor efficacy comparable to MDV3100 (10 mg/kg) |
| 50 mg/kg, once daily (oral) | Antitumor efficacy comparable to MDV3100 (10 mg/kg) | |
| 20 mg/kg, twice daily (oral) | Highest antitumor efficacy, stimulating tumor regression in 4 of 8 mice | |
| Bicalutamide | 50 mg/kg, once daily (oral) | Less effective than this compound and MDV3100 at the tested doses |
| MDV3100 (Enzalutamide) | 10 mg/kg, once daily (oral) | Potent tumor growth inhibition |
These results indicate that this compound achieves a more profound antitumor response than bicalutamide at a comparable dosage in this preclinical model.[7]
Safety and Pharmacokinetic Profile: Potential for a Wider Therapeutic Window
Beyond its enhanced efficacy, this compound exhibits a promising safety and pharmacokinetic profile. Preclinical studies suggest a lower potential for central nervous system side effects, such as seizures, due to reduced brain distribution compared to other second-generation antiandrogens like MDV3100 and ARN-509.[3][8] Furthermore, this compound demonstrates a significantly lower in vitro induction of CYP3A enzymes, suggesting a reduced risk of drug-drug interactions compared to MDV3100.[5][8] This could be a critical advantage in combination therapy regimens. Bicalutamide is generally well-tolerated, but can be associated with side effects such as gynecomastia and, rarely, liver toxicity.[9]
Experimental Protocols
In Vitro PSA Expression Assay
dot
References
- 1. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Switch from antagonist to agonist of the androgen receptor bicalutamide is associated with prostate tumour progression in a new model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
ONC1-13B Demonstrates Potent In Vivo Anti-Tumor Activity in Prostate Cancer Models
A preclinical study has validated the in vivo anti-tumor efficacy of ONC1-13B, a novel antiandrogen, showcasing its potential as a promising therapeutic agent for prostate cancer. The research highlights its comparable, and in some aspects superior, activity to other established antiandrogen drugs such as MDV3100 (enzalutamide/Xtandi) and ARN-509 (apalutamide).
This compound operates as an antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer. Its mechanism of action is similar to that of MDV3100 and ARN-509, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and subsequent formation of the coactivator complex, ultimately leading to the suppression of androgen-dependent gene expression.[1][2]
In a well-established preclinical model of prostate cancer utilizing LnCaP-Z2 xenografts in male immunodeficient mice, this compound demonstrated significant inhibition of tumor growth and a reduction in prostate-specific antigen (PSA) expression, a critical biomarker for prostate cancer.[1][2] The in vivo activity of this compound was found to be comparable to MDV3100 at similar dosages and even higher when calculated per unit of plasma concentration.[1][2]
Comparative Efficacy and Safety Profile
A key advantage of this compound highlighted in the preclinical data is its potentially improved safety profile. Distribution studies in rats revealed that this compound has lower penetration into the brain compared to MDV3100 and ARN-509.[1][2] This characteristic is significant as it suggests a decreased risk of GABA receptor-related seizures, a known potential side effect of some antiandrogen therapies.[1][2]
Furthermore, in vitro assays indicated that this compound is a significantly weaker inducer of the CYP3A enzyme compared to MDV3100 and ARN-509.[1][2] This lower potential for drug-drug interactions makes this compound a more favorable candidate for combination therapies, which are becoming increasingly common in cancer treatment to overcome resistance.[1][2]
Quantitative Comparison of this compound and Alternatives
| Feature | This compound | MDV3100 (Xtandi) | ARN-509 (Apalutamide) | Bicalutamide |
| Mechanism of Action | Androgen Receptor Antagonist | Androgen Receptor Antagonist | Androgen Receptor Antagonist | Androgen Receptor Antagonist |
| In Vitro PSA Inhibition (Ki) | 20.0 ± 5.5nM[1][2] | 30.8 ± 7.7nM[1][2] | 38.4nM[1][2] | 190 nM[3] |
| In Vivo Tumor Growth Inhibition (LnCaP-Z2 Xenograft) | Significant inhibition at 20 and 50 mg/kg once daily, and 20 mg/kg twice daily[2] | Significant inhibition at 10 mg/kg once daily[2] | Not explicitly stated in the provided results | Significant inhibition at 50 mg/kg once daily[2] |
| Brain Distribution | Lower than MDV3100 and ARN-509[1][2] | Higher than this compound[1][2] | Higher than this compound[1][2] | Not specified |
| CYP3A Induction | Significantly lower than MDV3100 and ARN-509[1][2] | Strong inducer[1][2] | Inducer[1][2] | Not specified |
Experimental Protocols
In Vivo Xenograft Model for Anti-Tumor Response
The in vivo anti-tumor efficacy of this compound was evaluated using a xenograft model of prostate cancer.[2]
-
Animal Model: Male CB17-SCID (severe combined immunodeficiency) mice were used for the study. All animal procedures were conducted in accordance with institutional guidelines for the proper and humane use of animals in research.[1][2]
-
Tumor Cell Implantation: 2 x 10^6 LNCaP-Z2 human prostate cancer cells were suspended in a 1:1 mixture of PBS (phosphate-buffered saline) and Matrigel. This suspension (200µl) was implanted subcutaneously into the left flank of each mouse.[2]
-
Treatment: Once tumors were established, mice were treated orally for 21 days with either a vehicle control or the specified doses of the test compounds.[2]
-
Data Collection: 24 hours after the final treatment, blood samples were collected from all animals to measure PSA expression and drug concentrations.[2] Tumor size was also monitored throughout the study.
Visualizing the Mechanism and Experimental Design
To better understand the biological context and the experimental approach, the following diagrams illustrate the androgen receptor signaling pathway targeted by this compound and the workflow of the in vivo xenograft experiment.
References
Comparative Analysis of ONC1-13B's Preclinical Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical side effect profile of ONC1-13B, a novel antiandrogen, with the established clinical side effect profiles of three approved second-generation androgen receptor pathway inhibitors: enzalutamide (Xtandi®), apalutamide (Erleada®), and the androgen synthesis inhibitor abiraterone acetate (Zytiga®). This comparison is based on available preclinical data for this compound and extensive clinical data for the comparator drugs.
Executive Summary
This compound is a nonsteroidal antiandrogen that functions as an antagonist of the androgen receptor (AR), sharing a mechanism of action with enzalutamide and apalutamide.[1][2] Preclinical data suggests that this compound may offer a favorable safety profile concerning two key side effects associated with second-generation antiandrogens: seizures and drug-drug interactions. Specifically, this compound demonstrates lower distribution to the brain and weaker induction of the cytochrome P450 3A4 (CYP3A4) enzyme in preclinical models compared to enzalutamide and apalutamide.[3][4] As an antiandrogen, this compound is expected to exhibit class-related side effects associated with androgen deprivation.
Mechanism of Action and Signaling Pathway
This compound, enzalutamide, and apalutamide are all potent androgen receptor inhibitors. They disrupt the AR signaling pathway at multiple points, including preventing androgen binding, inhibiting the nuclear translocation of the AR, and blocking the association of the AR with DNA.[1][2] This multi-faceted inhibition leads to a profound suppression of androgen-driven gene expression and subsequent anti-tumor activity in prostate cancer. Abiraterone acetate has a different mechanism, inhibiting CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
ONC1-13B: A Comparative Analysis of Seizure Risk Profile Among Advanced Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data supporting the potentially lower seizure risk of ONC1-13B, a novel antiandrogen, in contrast to other established antiandrogens like enzalutamide and apalutamide. The analysis focuses on the key determinants of seizure liability, including brain distribution and interaction with GABA-A receptors, supported by available experimental data.
Executive Summary
Second-generation antiandrogens, such as enzalutamide and apalutamide, have significantly improved outcomes for patients with prostate cancer. However, their use has been associated with a dose-dependent risk of seizures, a serious adverse event that can limit their clinical utility. This seizure liability is primarily attributed to their ability to cross the blood-brain barrier and interact with the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the central nervous system. Preclinical evidence suggests that this compound, a novel antagonist of the androgen receptor, may offer a safer alternative due to its significantly lower brain penetration, which is hypothesized to reduce its potential for off-target effects on the GABA-A receptor and, consequently, a lower risk of inducing seizures.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound, enzalutamide (MDV3100), and apalutamide (ARN-509) related to their potential for inducing seizures.
Table 1: Comparative Brain Distribution of Antiandrogens in Rats
| Compound | Brain Concentration (ng/g) at 2 hours post-IV | Plasma Concentration (ng/mL) at 2 hours post-IV | Brain-to-Plasma Ratio |
| This compound | 86 ± 15 | 2070 ± 260 | 0.04 |
| Enzalutamide (MDV3100) | 530 | 1950 | 0.27 [1] |
| Apalutamide (ARN-509) | Not explicitly reported in the same study, but preclinical studies indicate a brain:plasma ratio of 0.62 in mice[1]. | Not explicitly reported in the same study. | ~0.62 (in mice) [1] |
Data for this compound and Enzalutamide from the preclinical development study of this compound. Data for Apalutamide is from other preclinical studies.
Table 2: Comparative In Vitro GABA-A Receptor Interaction
| Compound | Assay Type | Concentration | Result |
| This compound | GABA-A Receptor Binding Assay | 10 µM | 42% inhibition [2] |
| Enzalutamide (MDV3100) | GABA-A Receptor Binding Assay | IC50 | 2.7 µM [2] |
| Apalutamide (ARN-509) | GABA-A Receptor Binding Assay | IC50 | 3.0 µM [2] |
Data from the preclinical development study of this compound.[3]
Mechanism of Action and Seizure Liability
The primary mechanism of action for this compound, enzalutamide, and apalutamide is the inhibition of the androgen receptor (AR) signaling pathway.[3] They achieve this by binding to the ligand-binding domain of the AR, which prevents androgen-mediated nuclear translocation and subsequent gene transcription.
The seizure risk associated with second-generation antiandrogens is an off-target effect believed to be mediated by the inhibition of the GABA-A receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptor, the GABA-A receptor, is a ligand-gated chloride ion channel. Inhibition of this receptor leads to reduced neuronal inhibition and an increased risk of seizures.
The significantly lower brain-to-plasma ratio of this compound suggests a reduced capacity to cross the blood-brain barrier compared to enzalutamide and apalutamide. This is a critical differentiating factor, as lower concentrations of the drug in the brain would logically lead to a reduced interaction with GABA-A receptors and, therefore, a lower propensity to induce seizures. While this compound does show some in vitro interaction with the GABA-A receptor, the substantially lower brain exposure is the key determinant for its potentially improved safety profile.
Experimental Protocols
Brain and Plasma Concentration Analysis in Rats
Objective: To determine the brain and plasma concentrations of the test compound after intravenous administration to assess its ability to penetrate the blood-brain barrier.
Methodology:
-
Male rats are administered a single intravenous (IV) dose of the test compound.
-
At a predetermined time point (e.g., 2 hours post-dose), blood samples are collected via cardiac puncture.
-
Plasma is separated by centrifugation.
-
Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.
-
Brain tissue is homogenized.
-
The concentrations of the test compound in plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The brain-to-plasma concentration ratio is calculated to evaluate the extent of blood-brain barrier penetration.
In Vitro GABA-A Receptor Binding Assay
Objective: To assess the potential of a test compound to interact with and inhibit the GABA-A receptor.
Methodology:
-
Membrane Preparation: Rat whole brains are homogenized in a sucrose buffer. The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABA-A receptors. The final membrane pellet is resuspended in a suitable buffer.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For competitive inhibitors, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Standard In Vivo Seizure Liability Models (for context)
While direct comparative data for this compound in these models is not publicly available, these are the standard assays used to evaluate seizure potential.
Objective: To assess the ability of a compound to prevent the spread of seizures.
Methodology:
-
Rodents (mice or rats) are administered the test compound or vehicle.
-
At the time of peak effect, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The ability of the test compound to abolish the tonic hindlimb extension is recorded as a measure of anticonvulsant activity.
Objective: To evaluate the effect of a compound on the seizure threshold.
Methodology:
-
Rodents are pre-treated with the test compound or vehicle.
-
A convulsant agent, pentylenetetrazol (PTZ), is administered subcutaneously or intravenously.
-
The animals are observed for the onset of clonic and/or tonic seizures.
-
The latency to seizure onset and the severity of the seizures are recorded. An increase in the latency to seizure or a reduction in seizure severity indicates an anticonvulsant effect.
Visualizations
Caption: Proposed mechanism of antiandrogen-induced seizures.
Caption: Workflow for determining brain-to-plasma ratio.
Caption: Workflow for in vitro GABA-A receptor binding assay.
Conclusion
The available preclinical data strongly suggest that this compound has a more favorable seizure risk profile compared to enzalutamide and apalutamide. The key differentiating factor is its significantly lower penetration of the blood-brain barrier, as evidenced by a substantially lower brain-to-plasma ratio in rats. While in vitro data indicates some interaction with the GABA-A receptor, the reduced brain exposure is expected to mitigate this off-target effect in vivo. Although direct comparative in vivo seizure threshold data from models like the MES or PTZ tests would provide definitive confirmation, the existing evidence on brain distribution provides a compelling rationale for the potentially lower seizure risk of this compound. This characteristic could make this compound a valuable therapeutic option for patients with prostate cancer, particularly those with a predisposition to or concern about seizures. Further clinical investigation is warranted to confirm these preclinical findings in a patient population.
References
- 1. Comparison of Cerebral Blood Flow in Regions Relevant to Cognition After Enzalutamide, Darolutamide, and Placebo in Healthy Volunteers: A Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 3. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of ONC1-13B Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for ONC1-13B, a novel antiandrogen for the treatment of prostate cancer. The data presented here is compiled from various studies to offer an objective evaluation of its performance against other androgen receptor (AR) antagonists, including MDV3100 (enzalutamide/Xtandi), ARN-509 (apalutamide), and bicalutamide.
Executive Summary
This compound is a synthetic, nonsteroidal antiandrogen that demonstrates high efficacy in preclinical models of prostate cancer.[1] Its mechanism of action is similar to second-generation antiandrogens like MDV3100 and ARN-509, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of coactivator complex formation.[1][2][3] Preclinical data suggests that this compound has comparable or even superior in vivo activity to MDV3100, a lower potential for central nervous system side effects due to reduced brain distribution, and a more favorable drug-drug interaction profile because of weaker CYP3A induction.[1][4] These findings position this compound as a promising candidate for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC).[4][5]
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound in comparison to other antiandrogens in inhibiting DHT-stimulated prostate-specific antigen (PSA) expression in LNCaP prostate cancer cells.
| Compound | Ki for DHT-induced PSA Expression (nM) |
| This compound | 20.0 ± 5.5 |
| MDV3100 | 30.8 ± 7.7 |
| ARN-509 | 38.4 |
| Bicalutamide | 190 |
| Data sourced from five replicate experiments for this compound and MDV3100, and a single experiment for ARN-509 and Bicalutamide.[1][6] |
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a LNCaP-Z2 xenograft model of prostate cancer. The in vivo activity of this compound is comparable to that of MDV3100 at similar doses and is even higher when calculated per unit of concentration in plasma.[1][4]
Safety Profile
A key differentiator for this compound in preclinical studies is its safety profile concerning potential seizures and drug-drug interactions.
| Feature | This compound | MDV3100 | ARN-509 |
| Brain Distribution | Lower | Higher | Higher |
| In Vitro CYP3A Induction | Significantly Lower | Strong Inducer | Inducer |
| GABA-A Receptor Binding | Low affinity | Binds | Binds |
| This comparative data suggests a lower risk of GABA-related seizures and a lower potential for drug-drug interactions for this compound compared to MDV3100 and ARN-509.[1][4] |
Experimental Protocols
DHT-Stimulated PSA Expression Assay
LNCaP prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% charcoal-stripped serum (CSS) for three days to deprive them of androgens.[1] Following this, the cells were treated with the test compounds (this compound, MDV3100, ARN-509, or bicalutamide) in the presence of 1 nM 5-α-dihydrotestosterone (DHT).[5] The expression of PSA was measured in the culture medium 24 hours after treatment.[1]
Cell Viability Assay
LNCaP cells were seeded in 96-well plates in RPMI-1640 with 10% CSS.[1] After 72 hours, serial dilutions of the test compounds were added along with 1 nM DHT.[1] Cell viability was assessed after five days of incubation using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
Androgen Receptor Competitor Assay
The relative in vitro binding affinity of this compound and MDV3100 for the rat androgen receptor ligand-binding domain (LBD) was determined using the PolarScreen™ Androgen Receptor Competitor Assay.[1][5]
In Vivo Xenograft Model
Male SCID mice were implanted with LNCaP prostate cancer cells.[2] Once tumors were established, mice were treated with this compound, MDV3100, or bicalutamide to assess the anti-cancer activity by measuring tumor growth and PSA expression.[2] In a separate study using the LnCaP-Z2 xenograft model, this compound was administered orally at various doses.[1]
CYP3A Induction Assay
The potential of this compound, MDV3100, and ARN-509 to induce CYP3A activity was tested in human hepatocytes.[6]
Mandatory Visualization
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Caption: Experimental workflow for the in vivo prostate cancer xenograft study.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 3. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
- 4. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
ONC1-13B: A Favorable Drug-Drug Interaction Profile in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced prostate cancer therapeutics, the potential for drug-drug interactions (DDI) is a critical consideration, particularly for patients who may be receiving multiple concurrent medications. This guide provides a comparative evaluation of ONC1-13B, a novel antiandrogen, focusing on its lower potential for DDIs based on available preclinical data. Comparisons are drawn with other antiandrogens, namely MDV3100 (enzalutamide) and ARN-509 (apalutamide).
Lower Potential for Clinically Significant Drug-Drug Interactions
Preclinical evidence strongly suggests that this compound has a more favorable safety profile regarding drug-drug interactions compared to other antiandrogens like MDV3100 and ARN-509.[1][2][3] This is primarily attributed to its significantly lower induction of the cytochrome P450 3A4 (CYP3A4) enzyme, a key pathway for the metabolism of a wide range of commonly prescribed drugs.[1][2][3]
Induction of CYP3A4 by a therapeutic agent can accelerate the metabolism of co-administered drugs that are substrates of this enzyme, potentially leading to reduced efficacy of those drugs. MDV3100 is a known strong inducer of CYP3A4.[1][2] In contrast, in vitro studies have demonstrated that this compound is a significantly weaker inducer of CYP3A activity.[1][2][3]
Comparative Efficacy and Receptor Activity
While exhibiting a lower potential for DDIs, this compound maintains potent anti-cancer activity. Preclinical studies show that it effectively inhibits the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[1][4] Its mechanism of action is similar to that of MDV3100 and ARN-509, involving the inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and disruption of the formation of the coactivator complex.[1][4]
Impressively, in vitro studies have indicated that this compound inhibits DHT-induced prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells more efficiently than both MDV3100 and ARN-509.[1][4]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies, highlighting the comparative performance of this compound.
Table 1: Inhibition of DHT-Induced PSA Expression and Cell Proliferation
| Compound | Inhibition of PSA Expression (Ki, nM) | Inhibition of Cell Proliferation (IC50, nM) |
| This compound | 20.0 ± 5.5 | 30 |
| MDV3100 | 30.8 ± 7.7 | 148 |
| ARN-509 | 38.4 | 240 |
Data from in vitro studies using LNCaP prostate cancer cells.[1]
Table 2: Competitive Binding to Androgen Receptor
| Compound | Androgen Receptor Binding (IC50, µM) |
| Dihydrotestosterone (DHT) | 0.019 |
| This compound | 7.9 |
| MDV3100 | 16.3 |
Data from a competitive-binding assay against the AR ligand Fluormone™.[1]
Table 3: In Vitro CYP3A Induction
| Compound | CYP3A Induction at 1 µM | CYP3A Induction at 10 µM |
| This compound | No Activity | ~2-fold less potent than competitors |
| MDV3100 | Active | Significantly higher than this compound |
| ARN-509 | Active | Significantly higher than this compound |
Data from in vitro studies in human hepatocytes.
Experimental Protocols
A summary of the key experimental methodologies used in the preclinical evaluation of this compound is provided below.
Inhibition of PSA Expression
Prostate cancer cells (LNCaP) were cultured in a medium containing 5% charcoal-stripped serum for three days. Following this, the cells were treated with the test compounds (this compound, MDV3100, or ARN-509) in the presence of 5-α-dihydrotestosterone (DHT). The expression of PSA was measured in the culture medium 24 hours after treatment.[1]
Cell Proliferation Assay
LNCaP cells were cultured under the same conditions as the PSA expression assay. After initial culturing, the cells were treated with the test compounds in the presence of DHT for five days. The number of viable cells was then calculated to determine the inhibitory effect of the compounds on cell proliferation.[1]
Androgen Receptor Competitive Binding Assay
A commercially available PolarScreen™ Androgen Receptor Competitor Assay was utilized to determine the in vitro binding affinity of the compounds to the androgen receptor. This assay measures the ability of a test compound to displace a fluorescently labeled androgen ligand from the receptor, with a stronger displacement indicating a higher binding affinity.[1]
CYP3A Induction Assay
The potential of the compounds to induce CYP3A enzyme activity was assessed in human hepatocytes. This in vitro assay measures the increase in CYP3A metabolic activity following treatment with the test compounds.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of this compound.
Caption: Androgen Receptor Signaling and Points of Inhibition by this compound.
Caption: Workflow for Evaluating Drug-Drug Interaction Potential.
References
- 1. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
Independent Verification of ONC1-13B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of ONC1-13B, a novel antiandrogen, with other alternatives, supported by available experimental data. It is important to note that, to date, the publicly available data on this compound originates from preclinical studies conducted by the developers of the compound. Independent verification from unaffiliated research groups or published clinical trial data is not yet available. A press release in 2014 indicated the initiation of a Phase 1 clinical study in patients with metastatic castration-resistant prostate cancer, though no results from this have been publicly released.[1]
Mechanism of Action
This compound is a nonsteroidal androgen receptor (AR) antagonist.[2] Its mechanism of action is similar to that of other second-generation antiandrogens like Enzalutamide (formerly MDV3100) and ARN-509.[2][3] The key steps in its mechanism of action are:
-
Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain of the androgen receptor, preventing the binding of androgens such as dihydrotestosterone (DHT).[2]
-
Impairment of AR Nuclear Translocation: By binding to the AR, this compound inhibits the translocation of the receptor from the cytoplasm into the nucleus.[2][4]
-
Blockade of Coactivator Complex Formation: Once in the nucleus, the androgen receptor must recruit coactivator proteins to initiate gene transcription. This compound prevents the formation of this coactivator complex.[2][4]
This multi-faceted inhibition of the androgen receptor signaling pathway ultimately leads to a downstream decrease in the expression of androgen-dependent genes, such as Prostate-Specific Antigen (PSA), and a reduction in the proliferation of prostate cancer cells.[2]
Preclinical Performance: Comparison with Alternatives
Preclinical studies have compared the efficacy and safety profile of this compound with other antiandrogens. The following tables summarize the key quantitative data from these studies.
In Vitro Efficacy
| Parameter | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Bicalutamide | Cell Line |
| Inhibition of DHT-induced PSA Expression (Ki, nM) | 20.0 ± 5.5 | 30.8 ± 7.7 | 38.4 | ~190 | LNCaP |
| Inhibition of DHT-induced Cell Proliferation (IC50, nM) | 30 | 148 | 240 | Not Reported | LNCaP |
| Competitive Binding to AR (IC50, µM) | 7.9 | 16.3 | Not Reported | Not Reported | N/A |
| Inhibition of AR Nuclear Translocation (IC50, µM) | 3.3 | 2.2 | Not Reported | 2.0 | PathHunter® NHR |
Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2][5]
In Vivo Antitumor Efficacy
A study in a xenograft model of prostate cancer (LNCaP-Z2 cells in male immunodeficient mice) compared the antitumor activity of this compound with MDV3100 and Bicalutamide.[2][5]
| Treatment Group | Dose | Tumor Growth Inhibition |
| Vehicle | N/A | Baseline |
| This compound | 20 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 50 mg/kg, once daily | Comparable to MDV3100 |
| This compound | 20 mg/kg, twice daily | Highest antitumor efficacy; 4 of 8 tumors regressed |
| MDV3100 | 10 mg/kg, once daily | Significant tumor growth inhibition |
| Bicalutamide | 50 mg/kg, once daily | Less effective than this compound and MDV3100 |
Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2]
Preclinical Safety Profile
| Parameter | This compound | MDV3100 (Enzalutamide) | ARN-509 (Apalutamide) | Implication |
| Brain Distribution | Lower | Higher | Higher | Lower potential for GABA-related seizures |
| CYP3A Induction (in vitro) | Weaker | Stronger | Stronger | Lower potential for drug-drug interactions |
Data sourced from Ivachtchenko et al., J Cancer 2014; 5(2):133-142.[2][6]
Experimental Protocols
The following are summaries of the key experimental methodologies described in the preclinical studies of this compound.
Inhibition of DHT-induced PSA Expression
-
Cell Line: LNCaP prostate cancer cells.
-
Protocol: Cells were cultured in a medium with 5% charcoal-stripped serum (CSS) for 3 days to deprive them of androgens. Subsequently, the cells were treated with the test compounds (this compound, MDV3100, ARN-509, or Bicalutamide) in the presence of 1 nM 5-α-dihydrotestosterone (DHT). The expression of PSA in the culture medium was measured 24 hours after treatment.[2]
Cell Proliferation Assay
-
Cell Line: LNCaP prostate cancer cells.
-
Protocol: Similar to the PSA expression assay, LNCaP cells were cultured in a medium with 5% CSS for 3 days. The cells were then treated with the test compounds in the presence of 1 nM DHT for 5 days. The number of viable cells was then calculated to determine the inhibition of cell proliferation.[2]
In Vivo Xenograft Model
-
Animal Model: Male CB17-SCID mice.
-
Protocol: 2x10^6 LNCaP-Z2 tumor cells were implanted subcutaneously into the flank of the mice. Once the tumors were established, the mice were treated orally with either a vehicle control, this compound, MDV3100, or Bicalutamide at the specified doses for 21 days. Tumor size was monitored throughout the study. At the end of the treatment period, blood samples were collected to measure PSA levels, and tumors were excised for further analysis, including Ki67 staining for proliferation.[2][5]
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway illustrating this compound's mechanism of action.
Experimental Workflow for In Vivo Antitumor Efficacy
Caption: Workflow for assessing in vivo antitumor efficacy of this compound.
References
- 1. Alla Chem Announces Initiation Of Phase I Clinical Studies Of this compound, A New Effective Anti-Androgen For The Treatment Of Prostate Cancers - BioSpace [biospace.com]
- 2. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment [jcancer.org]
- 6. Preclinical Development of this compound, Novel Antiandrogen for Prostate Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for ONC1-13B
Disclaimer: No specific Safety Data Sheet (SDS) for ONC1-13B was found in the public domain. The following guidance is based on general best practices for handling potent, non-steroidal antiandrogen compounds in a research and drug development setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to establish specific handling protocols.
This document provides essential safety and logistical information for the handling and disposal of this compound, a synthetic nonsteroidal antiandrogen. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary route of exposure to compounds like this compound in a laboratory setting is through inhalation of aerosols, skin contact, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact.[2] Double-gloving minimizes the risk of exposure in case the outer glove is compromised. |
| Lab Coat/Gown | Disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects the wearer's clothing and skin from contamination.[1][2] A disposable gown prevents the spread of the compound outside the laboratory. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes or aerosols of the compound. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Offers a broader area of protection for the face.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form of the compound or when generating aerosols. | Minimizes the risk of inhaling fine particles of the compound.[1] |
| Footwear | Closed-toe shoes. | Protects the feet from potential spills. |
Handling Procedures
All handling of this compound, particularly when in powdered form, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to control for airborne particles.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure the work area within the fume hood is clean and decontaminated. Gather all necessary equipment and reagents.
-
Donning PPE: Follow the PPE donning sequence outlined in the workflow diagram below.
-
Weighing and Reconstitution:
-
When weighing the solid compound, use a dedicated, clean spatula and weighing paper.
-
Perform all weighing and reconstitution procedures within the fume hood to contain any dust.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Dispose of all contaminated waste as outlined in the disposal plan.
-
-
Doffing PPE: Follow the PPE doffing sequence outlined in the workflow diagram to prevent self-contamination.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, weighing paper, and other disposable items should be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's EHS department for specific guidelines on the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway for the handling of this compound is not applicable, the following workflow diagram illustrates the critical procedure for donning and doffing PPE to ensure operator safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
